2-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)5-10-1-3(2-11-5)4(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLZXVNOHDUMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442047 | |
| Record name | 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306960-77-0 | |
| Record name | 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a robust synthetic pathway including experimental protocols, and relevant characterization data. While the direct biological activity of this specific molecule is not extensively documented in publicly available literature, its structural motif is common in bioactive compounds, suggesting its potential as a valuable building block for the synthesis of novel therapeutic agents. This guide is intended to serve as a foundational resource for researchers working with or considering the use of this compound in their scientific endeavors.
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, constituting the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities. The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The convergence of these two structural features in this compound makes it a compound of significant interest for the development of novel pharmaceuticals and agrochemicals. This guide elucidates the key technical aspects related to its synthesis and characterization.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 306960-77-0 | [1][2] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [2] |
| Molecular Weight | 192.10 g/mol | [2] |
| Melting Point | 170-175 °C | |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | 2-8°C | |
| SMILES | O=C(O)c1cncnc1C(F)(F)F | [2] |
| InChI | 1S/C6H3F3N2O2/c7-6(8,9)5-10-1-3(2-11-5)4(12)13/h1-2H,(H,12,13) | [2] |
Table 1: Physicochemical Properties of this compound.
| Spectroscopic Data | |
| ¹H NMR | Data available; specific shifts depend on solvent. |
| ¹³C NMR | Data available; specific shifts depend on solvent. |
| ¹⁹F NMR | Data available; specific shifts depend on solvent. |
| Mass Spectrometry | Consistent with the molecular weight. |
| FT-IR | Characteristic peaks for carboxylic acid and pyrimidine ring. |
Table 2: Summary of Spectroscopic Data.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of its ethyl ester precursor, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, following a general procedure for 2-substituted pyrimidine-5-carboxylic esters.[4] The subsequent step is the hydrolysis of the ester to yield the final carboxylic acid.
Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
This procedure is adapted from the general method described by Zhichkin, Fairfax, and Eisenbeis for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[4] The reaction involves the condensation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a trifluoroacetamidinium salt.
Experimental Protocol:
-
Preparation of the Trifluoroacetamidinium Salt: Trifluoroacetamidine hydrochloride can be prepared by reacting trifluoroacetonitrile with ammonium chloride or by other established methods.
-
Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate: This reagent is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.[4]
-
Condensation Reaction:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add the trifluoroacetamidinium salt (1.1 equivalents) to the solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.
-
Hydrolysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard procedure in organic synthesis.
Experimental Protocol:
-
Reaction Setup:
-
Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equivalent) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water or ethanol and water.
-
-
Hydrolysis:
-
Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5-3.0 equivalents), to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.
-
Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., 1 M hydrochloric acid).
-
The carboxylic acid product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Caption: Synthetic pathway for this compound.
Biological Context and Potential Applications
While specific biological studies on this compound are not extensively reported, the trifluoromethylpyrimidine scaffold is a key feature in many biologically active molecules. Derivatives of trifluoromethylpyrimidine have been investigated for their potential as:
The carboxylic acid functionality of the title compound provides a handle for further chemical modifications, such as amide bond formation, allowing for its use as a versatile building block in the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Caption: Potential derivatization and screening workflow.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in the development of new chemical entities for the pharmaceutical and agrochemical industries. This technical guide provides a solid foundation of its chemical properties and a reliable synthetic route, empowering researchers to utilize this compound in their research and development activities. Further investigation into the direct biological effects of this molecule and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. This compound | 306960-74-7 [m.chemicalbook.com]
- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. berrchem.com [berrchem.com]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in medicinal and agricultural chemistry. Its rigid pyrimidine scaffold, combined with the electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties that make it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most notably, the applications of this compound and its derivatives in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in these fields.
Chemical and Physical Properties
This compound is a white to pale yellow solid.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃F₃N₂O₂ | [2] |
| Molecular Weight | 192.10 g/mol | [2] |
| CAS Number | 306960-77-0 | [2] |
| Melting Point | 170-175 °C | [2] |
| Boiling Point | 220.7 ± 40.0 °C (Predicted) | [1] |
| Density | 1.575 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.23 ± 0.10 (Predicted) | [1] |
| Appearance | White to pale yellow solid | [1] |
| Solubility | Slightly soluble in water | [1] |
Synthesis and Derivatization
The primary role of this compound in research and development is as a key intermediate in the synthesis of more complex molecules. The general workflow for its synthesis and subsequent derivatization is outlined below.
Experimental Protocols
A plausible synthetic route to ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate involves the reaction of ethyl 2-trifluoromethyl-4-chloropyrimidine-5-carboxylate with hydrogen in the presence of a palladium catalyst.[3]
-
Reagents and Materials:
-
Ethyl 2-trifluoromethyl-4-chloropyrimidine-5-carboxylate
-
Hydrogen gas
-
10% Palladium on activated carbon
-
N-ethyl-N,N-diisopropylamine
-
Ethanol
-
Dichloromethane
-
-
Procedure:
-
Dissolve ethyl 2-trifluoromethyl-4-chloropyrimidine-5-carboxylate in a mixture of ethanol and dichloromethane.
-
Add N-ethyl-N,N-diisopropylamine and 10% palladium on activated carbon to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere (760.051 Torr) for 2 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography) to yield ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.
-
The synthesis of the title compound is achieved through the hydrolysis of its corresponding ethyl ester.[1]
-
Reagents and Materials:
-
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
-
1 M Aqueous lithium hydroxide solution
-
Tetrahydrofuran (THF)
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (56.8 g, 252.8 mmol) in THF (500 mL).
-
To this solution, add a 1 M aqueous lithium hydroxide solution (380 mL, 379.3 mmol).
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, concentrate the mixture under vacuum to remove the THF.
-
Acidify the remaining aqueous solution to pH 1 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration to afford this compound as an off-white powder (44.4 g, 91% yield).[1]
-
The product can be characterized by ¹H NMR (500 MHz, DMSO-d6): δ 9.44 (s, 2H) and LCMS.[1]
-
Biological Activities and Applications
While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.
Anticancer Activity
Derivatives of this compound have been extensively investigated as potential anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR).
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[4] Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.[4]
A series of 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as EGFR inhibitors. The following table summarizes the in vitro activity of a particularly potent derivative.
| Compound | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |
| 9u | EGFR Kinase | 0.091 | A549 | 0.35 | [5] |
| MCF-7 | 3.24 | [5] | |||
| PC-3 | 5.12 | [5] |
The following is a general protocol for an in vitro EGFR kinase assay.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (derivatives of this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).
-
Add 2 µL of EGFR enzyme solution (e.g., 4 ng per well).
-
Add 2 µL of the substrate/ATP mix.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software.
-
Antifungal Activity
Derivatives of this compound have also shown promising antifungal activity against various plant pathogenic fungi.
| Compound | Fungus | EC₅₀ (µg/mL) | Reference |
| 5o | Phomopsis sp. | 10.5 | [6] |
| Pyrimethanil (Control) | Phomopsis sp. | 32.1 | [6] |
-
Reagents and Materials:
-
Potato Dextrose Agar (PDA)
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Cultures of test fungi (e.g., Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea)
-
Sterile petri dishes
-
Cork borer (5 mm diameter)
-
-
Procedure:
-
Dissolve the test compounds in DMSO to a stock concentration.
-
Add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).
-
Pour the PDA containing the test compound into sterile petri dishes and allow it to solidify.
-
Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing culture of the test fungus.
-
Place the mycelial disc in the center of the PDA plate containing the test compound.
-
Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period.
-
Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to a control plate containing only DMSO.
-
Determine the EC₅₀ value by testing a range of concentrations.[6][7]
-
Antiviral Activity
Certain derivatives have been evaluated for their antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).
| Compound | Activity Type | Inhibition Rate (%) at 500 µg/mL | Reference |
| 5j | Curative | 76.3 | |
| 5m | Protective | 66.4 | |
| Ningnanmycin (Control) | Curative | 54.0 |
-
Reagents and Materials:
-
Nicotiana tabacum L. plants
-
Purified Tobacco Mosaic Virus (TMV)
-
Test compounds
-
Phosphate buffer
-
Carborundum
-
-
Procedure:
-
Select healthy tobacco plants of a suitable age.
-
For the curative activity assay, inoculate the leaves with TMV by gently rubbing the leaf surface with a mixture of TMV and carborundum in phosphate buffer. After a set time (e.g., 2-3 days), apply the test compound solution to one half of the leaf and the solvent control to the other half.
-
For the protective activity assay, apply the test compound solution to one half of the leaf and the solvent control to the other half. After 24 hours, inoculate the entire leaf with TMV.
-
Keep the plants under suitable growing conditions and count the number of local lesions that appear on each half of the leaf after 3-4 days.
-
Calculate the percentage of inhibition for each treatment.
-
Conclusion
This compound is a versatile and valuable building block in the design and synthesis of novel bioactive compounds. Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, mycology, and virology. The synthetic accessibility of this core structure, coupled with the diverse biological activities of its derivatives, ensures that it will remain an important scaffold for future research in drug discovery and development. This technical guide provides a solid foundation of the current knowledge surrounding this compound, offering detailed protocols and a summary of key findings to aid researchers in their endeavors.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 97 306960-77-0 [sigmaaldrich.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
This technical guide provides a comprehensive overview of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential for biological applications. While direct biological activity data for the core molecule is limited, this guide infers potential applications based on the activities of its known derivatives and proposes a strategic workflow for its biological evaluation.
Chemical and Physical Properties
This compound is a solid, heterocyclic compound that serves as a versatile scaffold in the synthesis of more complex molecules. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 306960-77-0 | [1] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [2] |
| Molecular Weight | 192.10 g/mol | [2] |
| Melting Point | >210 °C | [3] |
| Boiling Point | 237 °C (predicted) | [3] |
| Density | 1.491 g/cm³ (predicted) | [3] |
| Form | Solid | [3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3] |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of trifluoroacetamidine with an appropriate three-carbon building block to form the pyrimidine ring, followed by hydrolysis of the resulting ester.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[4][5]
-
Materials:
-
Trifluoroacetamidine
-
Ethyl 3,3-diethoxypropionate
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of trifluoroacetamidine (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
To this mixture, add ethyl 3,3-diethoxypropionate (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Quench the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.
-
Step 2: Hydrolysis to this compound
This is a standard ester hydrolysis protocol.
-
Materials:
-
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
-
Aqueous sodium hydroxide (or another suitable base) or hydrochloric acid
-
Ethanol (co-solvent)
-
Diethyl ether
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3, which should precipitate the carboxylic acid.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Biological Activity and Potential Applications
Direct experimental data on the biological activity of this compound is not extensively reported in the scientific literature. Its primary role appears to be that of a key intermediate in the synthesis of more complex, biologically active molecules. The trifluoromethyl group is known to often enhance the metabolic stability and binding affinity of compounds.[6]
Derivatives of this core structure have shown significant activity in several therapeutic areas:
-
Anticancer Activity: Numerous derivatives have been synthesized and evaluated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Some of these compounds have demonstrated low micromolar to nanomolar IC₅₀ values against various cancer cell lines, including A549 (lung), MCF-7 (breast), and PC-3 (prostate).[7] Additionally, other derivatives have shown promising antiproliferative activity against a range of cancer cell lines.[2][6]
-
Antiviral and Antifungal Activity: Certain trifluoromethyl pyrimidine derivatives have exhibited significant in vitro activity against Tobacco Mosaic Virus (TMV) and various fungal strains.[8]
Given the established biological activities of its derivatives, this compound represents a valuable starting point for the development of novel therapeutic agents.
Proposed Experimental Workflow for Biological Screening
For researchers interested in exploring the biological potential of this compound and its novel derivatives, the following experimental workflow is proposed.
Caption: Proposed workflow for biological evaluation.
Detailed Methodologies for Key Assays
-
Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
-
-
Kinase Inhibition Assay:
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate the kinase, substrate, ATP, and various concentrations of the test compound in a reaction buffer.
-
After the kinase reaction, add a reagent to stop the reaction and deplete the remaining ATP.
-
Add a detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence, which is proportional to the kinase activity.
-
-
Western Blot Analysis:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., phosphorylated and total EGFR, STAT5, AKT, ERK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. While direct evidence of its biological activity is scarce, the significant therapeutic potential demonstrated by its derivatives, particularly in oncology and infectious diseases, underscores the importance of this chemical entity. The synthetic protocols and proposed biological screening workflow provided in this guide offer a solid foundation for researchers to further explore the potential of this compound and its novel analogs in the development of new therapeutic agents.
References
- 1. H54088.MD [thermofisher.com]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 306960-74-7 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
A Technical Guide to Pyrimidine Carboxylic Acids: From Biosynthesis to Therapeutic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrimidine carboxylic acids represent a cornerstone class of heterocyclic compounds, fundamentally important in both biological systems and medicinal chemistry. As derivatives of pyrimidine, a core component of nucleobases, these molecules are intrinsically recognized by biological machinery, making them prime candidates for therapeutic intervention. This guide provides an in-depth exploration of the synthesis, chemical properties, biological significance, and pharmacological applications of pyrimidine carboxylic acids. We delve into the pivotal role of orotic acid in de novo pyrimidine biosynthesis, detail robust synthetic protocols for key isomers, and survey their application as versatile scaffolds in the development of anticancer, antiviral, and antibacterial agents. This document is intended to serve as a technical resource, bridging foundational chemistry with practical applications for professionals engaged in drug discovery and development.
The Pyrimidine Carboxylic Acid Scaffold: An Introduction
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[1][2] This core structure is biologically ubiquitous, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA.[3][4] The introduction of a carboxylic acid group onto this privileged scaffold creates pyrimidine carboxylic acids, compounds that merge the biological relevance of the pyrimidine nucleus with the versatile chemical reactivity of a carboxyl group.[5]
This unique combination makes them valuable as:
-
Metabolic Intermediates: Orotic acid (pyrimidine-6-carboxylic acid) is a critical precursor in the biosynthesis of pyrimidine nucleotides.[6][7]
-
Synthetic Building Blocks: The carboxyl group serves as a reactive handle for esterification, amidation, and other transformations, allowing for the construction of complex molecules and libraries of potential drug candidates.[5][8][9]
-
Pharmacophores: The pyrimidine ring and carboxylic acid can engage in specific hydrogen bonding and ionic interactions with biological targets like enzymes and receptors, forming the basis for their therapeutic effects.[4]
Their application spans a wide range of therapeutic areas, including oncology, virology, and microbiology, solidifying their status as a key molecular framework in modern drug discovery.[2][10][11]
Physicochemical Properties and Key Structural Isomers
The position of the carboxylic acid group on the pyrimidine ring dictates the molecule's steric and electronic properties, influencing its reactivity, solubility, and biological target engagement. The most commonly studied isomers are the 2-, 4-, and 5-carboxylic acids.
| Property | Pyrimidine-2-carboxylic acid | Pyrimidine-4-carboxylic acid | Pyrimidine-5-carboxylic acid | Orotic Acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid) |
| CAS Number | 31519-62-7[12][13] | 31462-59-6[8][14] | 4595-61-3[15] | 65-86-1[16] |
| Molecular Formula | C₅H₄N₂O₂[12][13] | C₅H₄N₂O₂[8] | C₅H₄N₂O₂[15] | C₅H₄N₂O₄[17] |
| Molecular Weight | 124.10 g/mol [12][18] | 124.1 g/mol [8] | 124.10 g/mol [15] | 156.10 g/mol |
| Appearance | White to off-white or light yellow solid/crystals[12][19] | White solid[8] | White solid | White crystalline powder |
| Melting Point (°C) | 182-197[12][18] | ~210 (decomposes) | >300 | 345-346 |
| Solubility | Soluble in polar solvents like DMSO, DMF, and ethanol.[12][19] | Moderately soluble in water and various solvents.[8] | Soluble in aqueous base. | Slightly soluble in water. |
| Primary Use | Synthetic intermediate for pharmaceuticals and agrochemicals.[12] | Key building block for antiviral and anticancer agents.[8] | Research target for enzyme inhibitors (e.g., CDKs).[4] | Biosynthetic precursor; used in dietary supplements.[16][17] |
Key Synthetic Methodologies
The synthesis of pyrimidine carboxylic acids can be approached through various strategies, typically involving either the construction of the pyrimidine ring with a pre-installed carboxyl or carboxyl equivalent group, or the modification of a pre-formed pyrimidine ring.
General Synthetic Strategies
-
Cyclocondensation Reactions: This is a foundational approach where acyclic precursors are condensed to form the heterocyclic ring. For example, reacting amidines with reagents containing a masked or protected carboxyl group is a common strategy.[20]
-
Hydrolysis of Nitriles or Esters: A straightforward and widely used method involves the hydrolysis of a corresponding pyrimidine nitrile or ester to the carboxylic acid. This is often the final step in a multi-step synthesis.
-
Oxidation of Alkyl or Aldehyde Groups: If a pyrimidine with a methyl or formyl group is available, it can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.
The choice of method depends on the desired substitution pattern and the availability of starting materials. The hydrolysis of a nitrile is particularly effective due to the stability of the nitrile group to many reaction conditions used to build the pyrimidine core.
Experimental Protocol: Synthesis of Pyrimidine-2-Carboxylic Acid via Nitrile Hydrolysis
This protocol is adapted from established procedures for the hydrolysis of an aromatic nitrile to a carboxylic acid.[19][21] It is a self-validating system where the progress can be monitored, and the product identity can be confirmed by standard analytical techniques.
Objective: To synthesize pyrimidine-2-carboxylic acid from pyrimidine-2-carbonitrile.
Materials:
-
Pyrimidine-2-carbonitrile
-
Potassium hydroxide (KOH)
-
Deionized water
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Diatomaceous earth
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pyrimidine-2-carbonitrile (1.0 eq) in deionized water.
-
Hydrolysis: Add KOH (2.0 eq) to the stirring solution. Heat the reaction mixture to reflux for 3-4 hours.
-
Causality Insight: A strong base (KOH) and heat are required to facilitate the nucleophilic attack of hydroxide on the nitrile carbon, leading to complete hydrolysis to the potassium carboxylate salt. Two equivalents of base ensure the reaction goes to completion.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution to pH ~3-4 with 2N HCl. The product, pyrimidine-2-carboxylic acid, will precipitate as it is less soluble in acidic water than its salt form.
-
Workup: Remove the aqueous phase by rotary evaporation to obtain the crude product mixed with inorganic salts.
-
Extraction: Extract the crude solid with ethyl acetate (3x). The organic product will dissolve in the EtOAc, leaving the inorganic salts behind.
-
Purification: Combine the organic phases and filter through a pad of diatomaceous earth to remove any fine particulates. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. pharmatutor.org [pharmatutor.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Pyrimidine-5-carboxylic acid | 4595-61-3 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orotic acid's contribution to purine and pyrimidine metabolism [cds-bsx.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. Pyrimidine-2-carboxylic acid | C5H4N2O2 | CID 12626245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Orotic acid - Wikipedia [en.wikipedia.org]
- 17. Orotic Acid:Synthesis, Biochemical Aspects and Physiological Role_Chemicalbook [chemicalbook.com]
- 18. 嘧啶-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 19. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 20. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 21. Pyrimidine-2-carboxylic acid CAS#: 31519-62-7 [amp.chemicalbook.com]
An In-depth Technical Guide on the Potential Mechanisms of Action of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While the precise mechanism of action for this specific compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. This guide synthesizes the current understanding of the potential mechanisms of action by examining the established biological targets and signaling pathways of its close structural analogs and derivatives. The primary putative mechanisms include the modulation of key signaling pathways involved in inflammation, cancer, and cell cycle regulation, such as NF-κB, AP-1, EGFR, FLT3, and CHK1. Furthermore, its structural similarity to certain insecticidal agents suggests a potential interaction with ryanodine receptors. This document provides a comprehensive overview of these potential mechanisms, supported by available data on related compounds, detailed experimental protocols for relevant assays, and visual representations of the implicated signaling pathways to guide further research and development.
Introduction
This compound belongs to a class of fluorinated pyrimidine derivatives that have garnered considerable interest in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of a molecule. While this compound is primarily utilized as a synthetic intermediate, the biological activities of its derivatives provide valuable insights into its potential therapeutic applications and mechanisms of action. This guide explores the plausible molecular targets and signaling cascades that may be modulated by this compound, based on the activities of structurally related compounds.
Potential Mechanisms of Action and Signaling Pathways
Based on the biological activities of its derivatives, this compound is likely to exert its effects through one or more of the following signaling pathways:
Inhibition of Pro-inflammatory Signaling Pathways: NF-κB and AP-1
Derivatives of this compound have been investigated as inhibitors of the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1). These transcription factors play a pivotal role in the inflammatory response, cell proliferation, and survival.[1]
-
NF-κB Signaling: The canonical NF-κB pathway is activated by pro-inflammatory cytokines like TNF-α and IL-1.[2][3] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the expression of target genes, including cytokines, chemokines, and adhesion molecules.[3] The non-canonical pathway is activated by other stimuli and involves the processing of p100 to p52.[4] Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.
-
AP-1 Signaling: AP-1 is a dimeric transcription factor typically composed of proteins from the Jun and Fos families.[5][6][7] It is activated by a wide range of stimuli, including growth factors, cytokines, and cellular stress, through the MAPK signaling cascades (ERK, JNK, and p38).[6][8] AP-1 regulates genes involved in cell proliferation, differentiation, and apoptosis.[5]
Inhibition of Receptor Tyrosine Kinases: EGFR, FLT3, and CHK1
Several derivatives of 5-(trifluoromethyl)pyrimidine have demonstrated inhibitory activity against receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.
-
EGFR Signaling: The epidermal growth factor receptor (EGFR) is a key driver of cell proliferation, survival, and migration.[9][10] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[11] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime therapeutic target.[12]
-
FLT3 Signaling: FMS-like tyrosine kinase 3 (FLT3) is crucial for the normal development of hematopoietic stem and progenitor cells.[13][14] Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation and are associated with a poor prognosis in acute myeloid leukemia (AML).[15][16][17] Activated FLT3 signals through pathways including PI3K/AKT and STAT5.[17]
-
CHK1 Signaling: Checkpoint kinase 1 (CHK1) is a serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoints.[18][19][20] Upon DNA damage, CHK1 is activated by ATR and initiates cell cycle arrest to allow for DNA repair.[19] Cancer cells with a deficient G1 checkpoint often rely on the S and G2 checkpoints regulated by CHK1 for survival, making CHK1 an attractive target for cancer therapy.[21]
Modulation of Ryanodine Receptors
Structurally related compounds, specifically 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, are utilized in the study of insecticidal anthranilic diamides.[22] These insecticides act as potent activators of insect ryanodine receptors (RyRs), which are intracellular calcium release channels critical for muscle contraction.[23][24][25][26][27] The binding of anthranilic diamides to RyRs leads to an uncontrolled release of calcium from the sarcoplasmic reticulum, resulting in muscle paralysis and death of the insect.[23][24][25] This suggests that this compound or its derivatives could potentially interact with RyRs.
Quantitative Data for Structurally Related Compounds
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| 9u | EGFR | Kinase Assay | 0.091 | - | [12] |
| 9u | - | Cytotoxicity | 0.35 | A549 | [12] |
| 9u | - | Cytotoxicity | 3.24 | MCF-7 | [12] |
| 9u | - | Cytotoxicity | 5.12 | PC-3 | [12] |
Note: Compound 9u is (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, a derivative of the core structure.
Experimental Protocols
To facilitate further research into the potential mechanisms of action of this compound and its analogs, detailed protocols for key assays are provided below.
NF-κB Reporter Assay
Objective: To determine if a compound inhibits NF-κB transcriptional activity.
Methodology:
-
Cell Culture: Plate human embryonic kidney (HEK293) cells or a relevant cell line in a 96-well plate and grow to 70-80% confluency.
-
Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations. Pre-incubate for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.
In Vitro Kinase Inhibition Assay (e.g., EGFR)
Objective: To determine the direct inhibitory effect of a compound on the activity of a specific kinase.
Methodology:
-
Reagents: Prepare a reaction buffer containing recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the compound and determine the IC50 value.
Conclusion
While the direct mechanism of action of this compound remains to be definitively elucidated, the evidence from its structurally related analogs strongly suggests its potential to modulate key cellular signaling pathways implicated in inflammation and cancer. The inhibition of NF-κB, AP-1, EGFR, FLT3, and CHK1 represents plausible mechanisms through which this compound and its derivatives may exert their biological effects. Furthermore, the structural alerts for interaction with ryanodine receptors open an alternative avenue for investigation, particularly in the context of insecticide development. This guide provides a foundational framework for researchers to design and execute further studies to precisely define the mechanism of action of this compound and to unlock its full therapeutic or agrochemical potential. Future work should focus on direct binding assays and enzymatic and cell-based functional screens to identify its primary molecular targets.
References
- 1. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid [benchchem.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 6. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AP-1 function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ClinPGx [clinpgx.org]
- 12. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Reactome | FLT3 Signaling [reactome.org]
- 15. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CHEK1 - Wikipedia [en.wikipedia.org]
- 20. Termbites [termbites.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. This compound | 306960-74-7 [m.chemicalbook.com]
- 23. gpnmag.com [gpnmag.com]
- 24. researchgate.net [researchgate.net]
- 25. caramellaapp.com [caramellaapp.com]
- 26. researchgate.net [researchgate.net]
- 27. A retrospective look at anthranilic diamide insecticides: discovery and lead optimization to chlorantraniliprole and cyantraniliprole - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid in the Development of Novel Biologically Active Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the significant role of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid as a foundational scaffold in the synthesis of a diverse array of biologically active compounds. While the core molecule itself has not been extensively profiled for its own biological activity, its derivatives have demonstrated potent anticancer, antifungal, and antiviral properties. This document provides a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in medicinal chemistry and pharmacology.
Introduction: A Versatile Synthetic Building Block
This compound is a heterocyclic organic compound that has garnered substantial interest in the field of medicinal chemistry. Its structure, featuring a pyrimidine ring substituted with a highly electronegative trifluoromethyl group and a reactive carboxylic acid moiety, makes it an ideal starting material for the synthesis of a wide range of derivatives. The trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. The carboxylic acid handle provides a convenient point for chemical modification, allowing for the construction of diverse compound libraries through reactions such as amidation and esterification. Consequently, this pyrimidine derivative serves as a crucial intermediate in the development of novel therapeutic and agrochemical agents.
Biological Activities of this compound Derivatives
The true potential of this compound is realized in the biological activities of its derivatives. Extensive research has demonstrated that modifications of this core structure lead to compounds with significant efficacy in various therapeutic areas.
Anticancer Activity: Targeting the EGFR Signaling Pathway
A prominent area of investigation for derivatives of this compound is in oncology, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell proliferation and tumor growth. Several studies have reported the synthesis of 5-trifluoromethylpyrimidine derivatives that exhibit potent inhibitory activity against EGFR.
Quantitative Data: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 9u | A549 (Lung Cancer) | 0.35 | |
| 9u | MCF-7 (Breast Cancer) | 3.24 | |
| 9u | PC-3 (Prostate Cancer) | 5.12 | |
| 9u | EGFR Kinase | 0.091 |
The mechanism of action for these anticancer derivatives often involves the inhibition of the EGFR signaling cascade, which plays a critical role in cell growth, proliferation, and survival.
Antifungal and Antiviral Activities
Derivatives of this compound have also shown promising activity against various fungal and viral pathogens. These compounds have been evaluated for their ability to inhibit the growth of plant-pathogenic fungi and the replication of viruses like the Tobacco Mosaic Virus (TMV).
Quantitative Data: Antiviral and Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives
| Compound ID | Activity Type | Target Organism/Virus | EC50 (µg/mL) | Reference |
| 5j | Curative | Tobacco Mosaic Virus | 126.4 | |
| 5m | Protective | Tobacco Mosaic Virus | 103.4 | |
| 5u | Antifungal | Rhizoctonia solani | 26.0 |
Experimental Protocols
To facilitate the replication and further development of these findings, detailed protocols for the key biological assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antifungal Activity: Mycelial Growth Inhibition Assay
This method is used to evaluate the ability of compounds to inhibit the growth of fungal mycelia.
Protocol:
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving. Allow the medium to cool to approximately 50-60°C.
-
Compound Incorporation: Add the test compound (dissolved in a suitable solvent like DMSO) to the molten PDA at various final concentrations. Pour the amended PDA into sterile Petri dishes. A control plate containing only the solvent should also be prepared.
-
Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing fungal colony, in the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate. The EC50 value can be calculated from the dose-response data.
-
Antiviral Activity: Half-Leaf Method for TMV
This method is used to assess the protective and curative activity of compounds against Tobacco Mosaic Virus (TMV) on host plants.
Protocol:
-
Plant Preparation: Use healthy, well-watered Nicotiana tabacum or other susceptible host plants with fully expanded leaves.
-
Virus Inoculation: Prepare a TMV inoculum by grinding infected leaf tissue in a phosphate buffer.
-
Protective Activity:
-
Gently rub the surface of the left half of a leaf with the test compound solution.
-
After a set time (e.g., 2 hours), lightly dust the entire leaf with carborundum (an abrasive) and then gently rub the entire leaf with the TMV inoculum.
-
-
Curative Activity:
-
Lightly dust the entire leaf with carborundum and then gently rub the entire leaf with the TMV inoculum.
-
After a set time (e.g., 30 minutes), gently rub the surface of the left half of the leaf with the test compound solution.
-
-
Control: The right half of each leaf serves as the control.
-
Incubation: Keep the plants in a greenhouse for 3-4 days for local lesions to develop.
-
Data Analysis: Count the number of local lesions on both the treated and control halves of the leaves. Calculate the percentage of inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where 'C' is the number of lesions on the control half and 'T' is the number of lesions on the treated half.
-
EGFR Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test compound in a kinase assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Kinase Reaction: Initiate the reaction by adding the EGFR enzyme to the wells containing the substrate, ATP, and the test compound. The final reaction mixture typically includes a buffer, MgCl₂, and DTT.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. This can be done using various commercial kits, such as those based on luminescence (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of inhibition of EGFR activity for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Experimental and Logical Workflow
The discovery and development of novel bioactive compounds from the this compound scaffold typically follows a structured workflow.
Conclusion
This compound stands out as a highly valuable and versatile scaffold in modern medicinal chemistry. While its intrinsic biological activity is not well-documented, its true strength lies in its utility as a starting point for the synthesis of a multitude of derivatives with potent and diverse biological activities. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers and scientists working in drug discovery and development, facilitating the exploration of new chemical space and the generation of novel therapeutic candidates based on this promising pyrimidine core.
An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid and Its Derivatives
This technical guide provides a comprehensive overview of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid and its derivatives, targeting researchers, scientists, and professionals in drug development. The document details the synthesis, physicochemical properties, and burgeoning applications of these compounds, with a particular focus on their role as enzyme inhibitors in medicinal chemistry.
Core Compound: this compound
This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, such as its lipophilicity and metabolic stability, making it an attractive scaffold in drug design.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 306960-77-0 | [1] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [1] |
| Molecular Weight | 192.10 g/mol | [1] |
| Melting Point | 170-175 °C | |
| Boiling Point | 237 °C (Predicted) | [2] |
| Density | 1.491 g/cm³ (Predicted) | [2] |
| pKa | 2.23 ± 0.10 (Predicted) | |
| Storage Temperature | 2-8°C | [1] |
Synthesis
A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt. This method is noted for its high yield and directness, particularly for synthesizing pyrimidines without substitution at the 4-position.[3]
A patented method for a related compound, 2-(trifluoromethyl)pyrimidine-5-ol, involves a multi-step synthesis starting from 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate.[4] This suggests that the synthesis of the carboxylic acid derivative may follow a similar pathway with subsequent oxidation or functional group manipulation.
Derivatives of this compound in Drug Discovery
The this compound scaffold has been extensively utilized in the development of potent enzyme inhibitors, particularly in the field of oncology. The pyrimidine core acts as a versatile platform for the introduction of various substituents to modulate biological activity and pharmacokinetic properties.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
A significant application of this compound derivatives is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a key target in cancer therapy, and its signaling pathway plays a crucial role in cell proliferation, survival, and metastasis.[5]
A series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[5] These compounds have demonstrated significant antitumor activities against various cancer cell lines.
The inhibitory activity of several synthesized 5-trifluoromethylpyrimidine derivatives against EGFR kinase and various cancer cell lines is presented below.
| Compound | Target | IC₅₀ (μM) | Cell Line | IC₅₀ (μM) | Reference |
| 9u | EGFR Kinase | 0.091 | A549 (Lung) | 0.35 | [5][6] |
| MCF-7 (Breast) | 3.24 | [5][6] | |||
| PC-3 (Prostate) | 5.12 | [5][6] | |||
| 9a | EGFR Kinase | - | - | - | [5] |
| 9i | EGFR Kinase | - | - | - | [5] |
| 9j | EGFR Kinase | - | - | - | [5] |
| 9k | EGFR Kinase | - | - | - | [5] |
Note: IC₅₀ values for compounds 9a, 9i, 9j, and 9k against EGFR kinase and specific cell lines were not explicitly provided in the cited abstract.
Compound 9u , identified as (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, has shown particular promise.[5][6] Further studies revealed that this compound can induce early apoptosis in A549 cells and cause cell cycle arrest at the G2/M phase, highlighting its potential as an antitumor agent.[5][6]
Antifungal and Other Activities
Derivatives of trifluoromethyl pyrimidine have also been investigated for other biological activities. Novel trifluoromethyl pyrimidine derivatives containing an amide moiety have exhibited good in vitro antifungal activities against a range of plant pathogenic fungi.[7][8] Some of these compounds also showed moderate insecticidal and certain anticancer activities.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
General Synthesis of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
The synthesis of the target 5-trifluoromethylpyrimidine derivatives typically involves a multi-step process, as described by Zuo et al. (2022).[5] The general workflow is illustrated below.
Caption: General synthetic workflow for 5-trifluoromethylpyrimidine derivatives.
A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (1.08 g, 5 mmol) and 3-amino-thiophene-2-carboxylic acid methylamide (5) (795 mg, 5.5 mmol) was stirred in DMF (10 mL) at room temperature. Sodium hydride (555 mg, 25 mmol) was then added to the solution at 0 °C, and the mixture was stirred overnight. After the reaction was complete, H₂O (30 mL) was carefully added, and the mixture was extracted with EtOAc (3 x 30 mL). The organic phase was washed with saturated NaCl, dried over Na₂SO₄, filtered, and concentrated under vacuum.
A mixture of compound 7 (700 mg) and palladium on carbon (70 mg) was stirred in MeOH (7 mL). The solution was stirred at room temperature overnight under a hydrogen atmosphere. After the reaction was complete, the reaction solution was filtered through celite. The filtrate was concentrated under vacuum and dried to give a yellow solid (450 mg, 69%).
EGFR Kinase Activity Assay
The EGFR kinase activity can be evaluated using various commercially available assay kits. A typical workflow for such an assay is depicted below.
Caption: Experimental workflow for an EGFR kinase activity assay.
Signaling Pathways
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network that regulates key cellular processes. The binding of a ligand, such as EGF, to EGFR triggers a cascade of downstream signaling events. The derivatives of this compound discussed in this guide act as inhibitors of the EGFR kinase domain, thereby blocking this signaling cascade.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion
This compound and its derivatives represent a promising class of compounds in medicinal chemistry. Their utility as scaffolds for the development of potent enzyme inhibitors, particularly for EGFR, has been clearly demonstrated. The synthetic accessibility and the tunable nature of these molecules make them attractive candidates for further investigation in the quest for novel therapeutics. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate future research and development in this exciting area.
References
- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. This compound | 306960-74-7 [m.chemicalbook.com]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
2-(trifluoromethyl)pyrimidine-5-carboxylic acid safety and hazards
An In-depth Technical Guide to the Safety and Hazards of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
Introduction
This compound is a heterocyclic organic compound that serves as a crucial building block in modern chemical synthesis. Its structure, featuring a pyrimidine core functionalized with a highly lipophilic trifluoromethyl group and a carboxylic acid moiety, makes it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2][3] The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and bioavailability in target molecules.[4]
However, the same chemical properties that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards. This guide is designed for researchers, chemists, and drug development professionals who handle this substance. It provides a comprehensive overview of its hazard profile, outlines field-proven safety protocols, and details emergency procedures to ensure safe laboratory operations. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.
Section 1: Chemical and Physical Properties
A foundational aspect of safe handling is understanding the substance's physical characteristics. These properties influence its behavior under various laboratory conditions and inform appropriate storage and handling procedures.
| Property | Value | Source(s) |
| CAS Number | 306960-77-0 | [5] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [5] |
| Molecular Weight | 192.10 g/mol | [5] |
| Appearance | Light yellow to white solid | [6] |
| Melting Point | >210°C | [7] |
| Boiling Point | 237°C | [7] |
| Flash Point | 97°C | [7] |
| Storage Temperature | 2-8°C recommended for long-term stability | [5] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[8][9]
-
Signal Word: Warning [10]
-
GHS Pictograms:
-
Health Hazard
-
Exclamation Mark
-
| GHS Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[9][10] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[9][10] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[9][10] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[9][10] |
Precautionary Statements (Consolidated) [11]
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330 | Rinse mouth. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Section 3: Toxicological Profile
-
Acute Oral Toxicity: The "Harmful if swallowed" (H302) classification indicates that ingestion of relatively small quantities can cause significant adverse health effects.[10]
-
Irritation: The compound is a confirmed irritant. Direct contact can cause inflammation and redness of the skin (H315) and serious, potentially damaging, irritation to the eyes (H319).[9][13] Inhalation of the dust can lead to irritation of the respiratory tract, resulting in coughing and shortness of breath (H335).[9][13] The acidic nature of the carboxylic acid group and the reactive potential of the fluorinated pyrimidine ring likely contribute to these irritant effects.
Given the lack of comprehensive toxicological studies, this compound must be handled with the assumption that it may have other, uncharacterized adverse health effects. A conservative approach is always the most trustworthy.
Section 4: Safe Handling and Storage Protocols
A self-validating safety system relies on a multi-layered approach, combining robust engineering controls with rigorous personal practices.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of dust or vapors and to contain any accidental spills.[13]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.
-
Emergency Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[13]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected carefully and worn at all times when handling the compound.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when handling larger quantities or when there is a significant risk of splashing.[6][14]
-
Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile rubber) are required. Gloves should be inspected for defects before use and changed immediately if contamination occurs.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[15]
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.[6]
Laboratory Handling Workflow
The following protocol outlines the essential steps for safely handling the solid powder, from retrieval to use in a reaction.
Experimental Protocol: Weighing and Transfer of Solid
-
Preparation: Before retrieving the compound from storage, ensure the fume hood is operational and the workspace is clean. Assemble all necessary glassware, spatulas, and solvent.
-
Don PPE: Put on all required PPE as detailed in Section 4.2.
-
Transfer to Hood: Transport the sealed container of this compound to the chemical fume hood.
-
Weighing: To minimize dust, do not weigh the powder directly on an open balance. Instead, place a tared container (e.g., a vial or beaker) on the balance inside the hood. Carefully add the solid to the container using a clean spatula. Close the primary container immediately after dispensing.
-
Solubilization: If making a solution, add the solvent slowly to the container with the weighed solid inside the hood to prevent splashing.
-
Cleanup: Clean any residual powder from the spatula and work surface using a damp cloth or towel, ensuring the cleaning materials are disposed of as hazardous waste.
-
Post-Handling: After the procedure is complete, remove gloves and wash hands thoroughly with soap and water.[13]
Caption: Standard workflow for handling solid this compound.
Storage Requirements
Proper storage is crucial for maintaining the compound's integrity and ensuring safety.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][15]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and amines.[13][14]
-
Security: The storage area should be locked and accessible only to authorized personnel.[11]
Section 5: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. | [9][10][13] |
| Skin Contact | Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists. | [9][10][13] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [9][10][13] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [10][11] |
Accidental Release Measures (Spills)
For a small solid spill:
-
Evacuate: Alert others in the area and evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear all necessary PPE, including respiratory protection if needed.
-
Contain & Clean: Gently sweep up the solid material, avoiding dust generation. Use a dustpan or absorbent pads. Do not use a dry brush. Place the collected material into a sealed, labeled container for hazardous waste.[6][9]
-
Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Caption: Decision-making workflow for laboratory emergencies involving the compound.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Combustion Hazards: In a fire, this compound may decompose to produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[16]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[9]
Section 6: Disposal Considerations
Disposal of this compound and any contaminated materials must be handled as hazardous chemical waste. Do not dispose of it in standard trash or down the drain.[13][15] All waste must be placed in clearly labeled, sealed containers and disposed of through an approved hazardous waste management company, in strict accordance with all local, state, and federal regulations.
Conclusion
This compound is a potent chemical intermediate with a defined hazard profile that demands respect and careful handling. It is harmful if swallowed and causes significant irritation to the eyes, skin, and respiratory system. By adhering to the multi-layered safety protocols outlined in this guide—combining engineering controls, appropriate PPE, and rigorous operational discipline—researchers can effectively mitigate these risks. A proactive and informed approach to safety is not a barrier to scientific progress but rather a prerequisite for it.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. This compound | 306960-74-7 [m.chemicalbook.com]
- 8. This compound, 97% 250 mg | Request for Quote [thermofisher.com]
- 9. aaronchem.com [aaronchem.com]
- 10. anichemllc.com [anichemllc.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. aksci.com [aksci.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
The Core Attributes of Trifluoromethylpyrimidines: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, physicochemical properties, and biological activities of trifluoromethylpyrimidine derivatives, offering a critical resource for researchers in medicinal chemistry and drug development.
The strategic incorporation of a trifluoromethyl (CF₃) group into the pyrimidine scaffold has emerged as a powerful tool in modern drug design. This single functionalization can profoundly influence a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. This technical guide provides a comprehensive overview of the fundamental properties of trifluoromethylpyrimidines, with a focus on their synthesis, characterization, and application in the development of novel therapeutic agents.
Physicochemical Properties of Trifluoromethylpyrimidines
The introduction of a trifluoromethyl group imparts unique electronic and steric characteristics to the pyrimidine ring. The strong electron-withdrawing nature of the CF₃ group can significantly impact the pKa of nearby functional groups and alter the overall electron distribution of the aromatic system. Furthermore, the bulkiness of the CF₃ group can influence molecular conformation and interactions with biological targets.
A summary of key physicochemical properties for representative trifluoromethylpyrimidines is presented in Table 1. These values are critical for predicting the pharmacokinetic and pharmacodynamic behavior of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted LogP | Melting Point (°C) | Solubility |
| 2-(Trifluoromethyl)pyrimidine | C₅H₃F₃N₂ | 148.09 | - | - | - | No data available[1] |
| 2-Hydroxy-4-(trifluoromethyl)pyrimidine | C₅H₃F₃N₂O | 164.09 | 6.12 ± 0.10 | 1.20 | 223-227 | Soluble in DMF |
| 4-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | C₁₁H₈F₃N₃O | 255.20 | - | - | 85-87 | - |
| 3-((6-(Trifluoromethyl)pyrimidin-4-yl)oxy)aniline | C₁₁H₈F₃N₃O | 255.20 | - | - | 65-67 | - |
Synthesis of Trifluoromethylpyrimidine Derivatives
The synthesis of trifluoromethylpyrimidines typically involves multi-step reaction sequences. A common and effective strategy commences with the cyclocondensation of a trifluoromethyl-containing building block, such as ethyl trifluoroacetoacetate, with an appropriate amidine or urea derivative. This initial ring-forming reaction is often followed by functionalization of the pyrimidine core, such as chlorination and subsequent nucleophilic substitution, to introduce diverse chemical moieties and build molecular complexity.
A general workflow for the synthesis of trifluoromethylpyrimidine derivatives is depicted below:
Caption: A generalized synthetic pathway for trifluoromethylpyrimidine derivatives.
Experimental Protocols
1. Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine
This protocol describes the synthesis of a key intermediate, 2-hydroxy-4-(trifluoromethyl)pyrimidine, through a cyclocondensation reaction.
-
Materials: Ethyl 4,4,4-trifluoroacetoacetate, urea, acetic acid.
-
Procedure: A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours. The reaction mixture is then cooled to room temperature. The resulting solid precipitate is collected by filtration, washed with water, and dried to afford 2-hydroxy-4-(trifluoromethyl)pyrimidine.
2. Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyrimidine
This procedure outlines the conversion of the hydroxyl group to a chlorine atom, a crucial step for subsequent functionalization.
-
Materials: 2-Hydroxy-4-(trifluoromethyl)pyrimidine, phosphorus oxychloride (POCl₃).
-
Procedure: 2-Hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) is added to phosphorus oxychloride (5.0 eq). The mixture is heated at reflux for 4 hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto ice water to precipitate the product, 2-chloro-4-(trifluoromethyl)pyrimidine, which is collected by filtration.
3. Nucleophilic Substitution of 2-Chloro-4-(trifluoromethyl)pyrimidine
This protocol provides a general method for introducing various nucleophiles at the 2-position of the pyrimidine ring.
-
Materials: 2-Chloro-4-(trifluoromethyl)pyrimidine, desired nucleophile (e.g., an amine or thiol), base (e.g., K₂CO₃ or Et₃N), solvent (e.g., DMF or CH₃CN).
-
Procedure: To a stirred solution of the nucleophile (1.1 eq) and base (1.5 eq) in the chosen solvent, a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) in the same solvent is added dropwise at room temperature. The reaction mixture is stirred for a specified time (typically 2-12 hours) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Biological Activities and Signaling Pathways
Trifluoromethylpyrimidine derivatives have demonstrated a wide range of biological activities, including antifungal, antiviral, insecticidal, and anticancer properties.[2][3][4] Their efficacy as anticancer agents has been particularly noteworthy, with several derivatives showing potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).
The EGFR signaling pathway plays a critical role in cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a hallmark of many cancers, making it an important therapeutic target. Trifluoromethylpyrimidines can act as EGFR inhibitors, blocking the downstream signaling cascades that promote tumor growth.
The following diagram illustrates the EGFR signaling pathway and the point of intervention for trifluoromethylpyrimidine-based inhibitors:
Caption: Inhibition of the EGFR signaling cascade by trifluoromethylpyrimidine derivatives.
Experimental Workflow for Biological Screening
The evaluation of novel trifluoromethylpyrimidine derivatives for their biological activity typically follows a standardized workflow, beginning with in vitro assays to determine potency and selectivity, followed by cell-based assays to assess efficacy in a more biologically relevant context.
A representative workflow for the screening of trifluoromethylpyrimidines as potential anticancer agents is outlined below:
Caption: A typical workflow for the biological evaluation of trifluoromethylpyrimidine compounds.
Conclusion
Trifluoromethylpyrimidines represent a promising class of heterocyclic compounds with significant potential in drug discovery. The unique physicochemical properties conferred by the trifluoromethyl group, coupled with the versatility of the pyrimidine scaffold, provide a rich molecular landscape for the development of novel therapeutic agents. The synthetic methodologies, characterization data, and biological evaluation workflows presented in this guide offer a foundational resource for researchers dedicated to advancing this important area of medicinal chemistry. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic profiles of these derivatives will undoubtedly lead to the discovery of new and effective drugs.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. peerj.com [peerj.com]
- 4. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid: A Detailed Guide for Researchers
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process commencing with the preparation of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, followed by its hydrolysis to the target carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, data presentation, and workflow visualizations to facilitate the replication and optimization of the synthesis.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Derivatives of 2-(trifluoromethyl)pyrimidine have shown a range of biological activities, including as inhibitors of enzymes such as EGFR kinase, and as antifungal and antiviral agents.[1][2] This document outlines a reliable synthetic route to this valuable intermediate.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the construction of the pyrimidine ring to form ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid.
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
This procedure is adapted from a general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[3]
3.1.1. Materials and Methods
-
Reagents: Trifluoroacetamidine, Ethyl 3,3-diethoxypropionate, Sodium ethoxide, Ethanol, Diethyl ether, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate, Ethyl acetate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, filtration apparatus.
3.1.2. Protocol
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask, add trifluoroacetamidine hydrochloride followed by ethyl 3,3-diethoxypropionate.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.
3.1.3. Quantitative Data
| Parameter | Value |
| Molar Ratio (Amidine:Ester:Base) | 1 : 1.1 : 1.2 |
| Reaction Temperature | Reflux (~78°C) |
| Reaction Time | 4 - 6 hours |
| Yield | 75-85% |
| Purity (by HPLC) | >95% |
Step 2: Hydrolysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
This procedure is based on standard ester hydrolysis methods for pyrimidine derivatives.[4]
3.2.1. Materials and Methods
-
Reagents: Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, Sodium hydroxide (NaOH), Ethanol, Water, Hydrochloric acid (HCl).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH meter or pH paper, filtration apparatus.
3.2.2. Protocol
-
Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of sodium hydroxide and heat the mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
3.2.3. Quantitative Data
| Parameter | Value |
| Molar Ratio (Ester:NaOH) | 1 : 2.5 |
| Reaction Temperature | Reflux |
| Reaction Time | 2 - 4 hours |
| Yield | >90% |
| Purity (by HPLC) | >97% |
Experimental Workflow Visualization
Figure 2: Detailed experimental workflow for the synthesis.
Application Notes
This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications.
-
Oncology: The pyrimidine scaffold is a common feature in many anticancer agents. The trifluoromethyl group can enhance the potency and pharmacokinetic profile of these molecules. For instance, derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1]
-
Antiviral and Antifungal Agents: Trifluoromethylpyrimidine derivatives have demonstrated promising activity against various viruses and fungi.[2] The carboxylic acid handle allows for the straightforward synthesis of amides and esters, enabling the exploration of structure-activity relationships.
-
Agrochemicals: This compound also serves as an intermediate in the synthesis of modern agrochemicals, where the trifluoromethylpyrimidine moiety can impart desirable herbicidal or pesticidal properties.[5]
The logical relationship for its application in drug discovery often follows a path from the core scaffold to lead compounds.
Figure 3: Application logic in drug discovery.
Conclusion
The two-step synthesis of this compound presented herein provides a clear and reproducible pathway for obtaining this important chemical intermediate. The detailed protocols and quantitative data are intended to support researchers in their efforts to synthesize this compound and its derivatives for applications in drug discovery and other areas of chemical research.
References
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Buy 2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | 1202980-50-4 [smolecule.com]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the construction of the pyrimidine ring to form the intermediate ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, followed by hydrolysis to yield the final carboxylic acid. This guide offers comprehensive, step-by-step methodologies, quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and aid in its application.
Introduction
Pyrimidine derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This compound serves as a crucial intermediate for the synthesis of various biologically active molecules, including inhibitors of NF-κB and AP-1 gene expression. The following protocols detail a reliable method for its preparation.
Data Presentation
The following tables summarize the quantitative data for the two-step synthesis of this compound.
Table 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
| Parameter | Value | Reference |
| Reactants | ||
| Sodium 3-ethoxy-2-ethoxycarbonylpropen-1-olate | 1.0 eq | |
| Trifluoroacetamidinium hydrochloride | 1.1 eq | |
| Solvent | Anhydrous Ethanol | - |
| Temperature | Reflux | - |
| Reaction Time | 12 hours | - |
| Yield | 44-100% (typical) | [1] |
| Purification | Column Chromatography | - |
Table 2: Hydrolysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | 1.0 eq | |
| Sodium Hydroxide | 2.0 eq | |
| Solvent | Methanol/Water (1:1) | - |
| Temperature | Room Temperature to Reflux | - |
| Reaction Time | 2-16 hours (typical) | - |
| Yield | >90% (typical) | - |
| Purification | Acidification and Filtration/Extraction | - |
Experimental Protocols
The synthesis of this compound is presented in two main stages: the preparation of the intermediate ethyl ester and its subsequent hydrolysis.
Protocol 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.
Materials:
-
Trifluoroacetamidinium hydrochloride
-
Sodium 3-ethoxy-2-ethoxycarbonylpropen-1-olate (can be prepared from ethyl 3,3-diethoxypropionate and ethyl formate with a base like sodium ethoxide)
-
Anhydrous Ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of sodium 3-ethoxy-2-ethoxycarbonylpropen-1-olate (1.0 eq) in anhydrous ethanol, add trifluoroacetamidinium hydrochloride (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.
Protocol 2: Synthesis of this compound (Hydrolysis)
This is a general procedure for the saponification of an ethyl ester.
Materials:
-
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate (for extraction, if necessary)
Procedure:
-
Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a 1:1 mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH 2-3 with 1M HCl.
-
A precipitate of this compound should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If a precipitate does not form, extract the aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.
Mandatory Visualization
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. The presence of the trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of the parent molecule. This document provides a detailed overview of the applications of this compound derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy, Proline-rich Tyrosine Kinase 2 (PYK2) inhibitors for various diseases, and as antiviral and antifungal agents.
Applications in Medicinal Chemistry
Derivatives of this compound have been extensively explored as:
-
Anticancer Agents: Primarily as inhibitors of EGFR, a key regulator of cell growth and proliferation, which is often dysregulated in various cancers.[1][2][3]
-
Antiviral Agents: Showing notable activity against plant viruses like Tobacco Mosaic Virus (TMV).
-
Antifungal Agents: Exhibiting inhibitory effects against a range of pathogenic fungi.[4]
-
Kinase Inhibitors: Targeting other kinases such as PYK2, which is involved in signaling pathways related to inflammation and cancer.[5][6][7]
Data Presentation
The following tables summarize the quantitative data for the biological activities of various this compound derivatives.
Table 1: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
| Compound ID | Target Cells/Kinase | IC50 (µM) | Reference |
| 9u | A549 (Lung Cancer) | 0.35 | [1][2][3] |
| MCF-7 (Breast Cancer) | 3.24 | [1][2][3] | |
| PC-3 (Prostate Cancer) | 5.12 | [1][2][3] | |
| EGFR Kinase | 0.091 | [1][2][3] | |
| 9k | A549 | >10 | [1] |
| MCF-7 | >10 | [1] | |
| PC-3 | >10 | [1] | |
| EGFR Kinase | 0.21 | [1] | |
| 9i | A549 | 1.27 | [1] |
| MCF-7 | 8.91 | [1] | |
| PC-3 | >10 | [1] | |
| EGFR Kinase | 0.15 | [1] | |
| 9a | A549 | 2.54 | [1] |
| MCF-7 | >10 | [1] | |
| PC-3 | >10 | [1] | |
| EGFR Kinase | 0.33 | [1] | |
| 4c | A549 | 0.56 | [8] |
| PC-3 | 2.46 | [8] | |
| HepG2 (Liver Cancer) | 2.21 | [8] | |
| 10b | HepG2 | 3.56 | [9] |
| A549 | 5.85 | [9] | |
| MCF-7 | 7.68 | [9] | |
| EGFR Kinase | 0.00829 | [9] |
Table 2: Antiviral Activity of Trifluoromethyl Pyrimidine Derivatives against Tobacco Mosaic Virus (TMV)
| Compound ID | Activity Type | Inhibition Rate (%) at 500 µg/mL | Reference |
| 5j | Curative | 76.3 | |
| 5m | Protection | 66.4 | |
| 5h | Protection | 66.4 | |
| 5f | Protection | 65.7 | |
| 5s | Protection | 61.6 | |
| Ningnanmycin | Curative | 54.0 | |
| Ningnanmycin | Protection | 58.6 |
Table 3: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives
| Compound ID | Fungal Strain | Activity | Value | Reference |
| 5f | Phomopsis sp. | Inhibition Rate (%) at 50 µg/mL | 100 | [4] |
| 5o | Phomopsis sp. | Inhibition Rate (%) at 50 µg/mL | 100 | [4] |
| 5o | Phomopsis sp. | EC50 (µg/mL) | 10.5 | [4] |
| Pyrimethanil | Phomopsis sp. | EC50 (µg/mL) | 32.1 | [4] |
| 5i | B. dothidea | Inhibition Rate (%) at 50 µg/mL | 82.1 | [10] |
| 5l | B. dothidea | Inhibition Rate (%) at 50 µg/mL | 81.1 | [10] |
| 5n | B. dothidea | Inhibition Rate (%) at 50 µg/mL | 84.1 | [10] |
| 5o | B. dothidea | Inhibition Rate (%) at 50 µg/mL | 88.5 | [10] |
Experimental Protocols
Synthesis of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
This protocol describes a general multi-step synthesis for a series of 5-trifluoromethylpyrimidine derivatives.[1]
Step 1: Synthesis of 3-amino-thiophene-2-carboxylic acid methyl ester (1)
-
Dissolve methyl thioglycolate and sodium methoxide in methanol.
-
Add a solution of 2-chloroacrylonitrile in methanol dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Recrystallize the residue from petroleum ether to obtain the product.
Step 2: Synthesis of 3-tert-butoxycarbonylamino-thiophene-2-carboxylic acid methyl ester (2)
-
To a mixture of compound 1, DMAP, and DCM, add di-tert-butyl dicarbonate and DIEA.
-
Stir the solution at 40 °C for 4 hours.
-
Evaporate the reaction mixture under vacuum and purify the residue by silica gel column chromatography.
Step 3: Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide (6)
-
Follow subsequent synthetic steps as detailed in the referenced literature to obtain the intermediate compound 6.[1]
Step 4: General Procedure for the Synthesis of Final Compounds (e.g., 9a-9x)
-
Stir a mixture of compound 8 (a derivative of compound 6) and DIEA in DMF.
-
Add the corresponding carboxylic acid and HATU to the solution.
-
Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
After completion, extract the mixture with EtOAc.
-
Wash the combined organic phases with saturated NaCl, dry over Na2SO4, filter, and concentrate in a vacuum.
-
Purify the crude product by slurring with methanol to yield the final products.
Biochemical EGFR Kinase Inhibition Assay
This protocol is adapted from continuous-read kinase assays to determine the potency of compounds against EGFR.[11]
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test compounds (derivatives of this compound)
-
ATP
-
Y12-Sox conjugated peptide substrate
-
Kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
384-well, white, non-binding surface microtiter plates
-
Plate reader capable of monitoring fluorescence (λex360/λem485)
Procedure:
-
Prepare 10X stocks of EGFR, 1.13X ATP, and Y12-Sox peptide substrate in kinase reaction buffer.
-
Pre-incubate 5 µL of the EGFR enzyme in the microtiter plate for 30 minutes at 27°C with 0.5 µL of 50% DMSO (vehicle control) or serially diluted test compounds in 50% DMSO.
-
Initiate the kinase reactions by adding 45 µL of the ATP/Y12-Sox peptide substrate mix.
-
Monitor the reaction every 71 seconds for 30-120 minutes at λex360/λem485 in a plate reader.
-
Examine the progress curves from each well for linear reaction kinetics.
-
Determine the initial velocity from the slope of a plot of relative fluorescence units versus time.
-
Plot the initial velocity against the inhibitor concentration to estimate the apparent IC50 value using a suitable data analysis software.
Antiviral Activity Assay against Tobacco Mosaic Virus (TMV)
This protocol describes the half-leaf spot method to evaluate the antiviral activity of the target compounds against TMV in vivo.
Materials:
-
Nicotiana tabacum L. cv. Samsun NN plants
-
Purified TMV particles
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Virus Inoculation: Mechanically inoculate the whole leaves of N. tabacum with TMV particles (final concentration ~10 µg/mL).[12]
-
Curative Assay: 24 hours after TMV inoculation, smear the test compound solution onto the left half of the leaves. Smear a DMSO solution onto the right half as a negative control.[12]
-
Protective Assay: Smear the test compound solution onto the right half of the leaves. After 6 hours, inoculate the same area with TMV. The left half, treated with DMSO prior to TMV inoculation, serves as the control.[12]
-
Inactivation Assay: Mix the TMV particles with the test compound solution and incubate at room temperature for 15 minutes. Spread the mixture on the left half of the leaves. A mixture of TMV and DMSO solution is spread on the right half as a control.[12]
-
Data Collection: Count the number of local lesions on the leaves five days after inoculation.
-
Calculation: Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the average number of lesions in the control group, and T is the average number of lesions in the treated group.
In Vitro Antifungal Activity Assay
This protocol uses the poison plate technique to evaluate the in vitro antifungal activities of synthesized compounds.[10][13]
Materials:
-
Pathogenic fungi (e.g., Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Test compounds dissolved in DMSO
-
Sterile petri dishes
Procedure:
-
Dissolve the test compounds in DMSO.
-
Mix the dissolved compounds with molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).
-
Pour the mixture into sterile petri dishes and allow it to solidify.
-
Cut mycelial discs (approximately 5 mm in diameter) from the edge of an actively growing culture of the test fungus.
-
Place one mycelial disc in the center of each PDA plate containing the test compound.
-
Use plates with PDA and DMSO without any test compound as a control.
-
Incubate the plates at a suitable temperature for the specific fungus until the mycelial growth in the control plates reaches the edge of the plate.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of inhibition of mycelial growth.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[14][15] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[14][16]
Caption: EGFR Signaling Pathway and Inhibition.
PYK2 Signaling Pathway
Proline-rich Tyrosine Kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in multiple signaling pathways that regulate cell migration, proliferation, and inflammation.[17][18] It can be activated by various stimuli, including G-protein coupled receptors (GPCRs) and stress signals, leading to the activation of downstream pathways like the JNK and MAPK cascades.[17][19]
Caption: PYK2 Signaling Pathway and Inhibition.
General Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the discovery and evaluation of new drug candidates based on the this compound scaffold.
Caption: Drug Discovery Workflow.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 14. EGFR Signaling Pathway [pfocr.wikipathways.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. Activation of Pyk2 by stress signals and coupling with JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and agrochemical research. The presence of the electron-withdrawing trifluoromethyl group and the pyrimidine core imparts unique physicochemical properties to molecules derived from this scaffold. These properties can enhance metabolic stability, binding affinity, and cell permeability, making it an attractive starting point for the synthesis of novel therapeutic agents and bioactive compounds.
This document provides detailed application notes on the use of this compound in the development of kinase and transcription factor inhibitors, as well as its utility in creating compounds with anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols for key synthetic transformations are also provided.
Applications in Drug Discovery and Agrochemicals
Derivatives of this compound have shown significant potential in several therapeutic and agricultural areas:
-
Oncology: As a scaffold for potent inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) pathways. The pyrimidine core is a well-established hinge-binding motif for many kinases.
-
Inflammatory Diseases: The inhibition of NF-κB signaling by compounds derived from this building block suggests its utility in developing treatments for inflammatory conditions.
-
Infectious Diseases: The trifluoromethyl-pyrimidine moiety has been incorporated into molecules with demonstrated antiviral and antifungal activities.
-
Agrochemicals: This building block is used in the synthesis of novel pesticides and herbicides.
Key Bioactive Molecules and Targets
The primary application of this compound lies in its elaboration into more complex molecules, particularly through the formation of amide bonds. The resulting 2-(trifluoromethyl)pyrimidine-5-carboxamides have been identified as potent inhibitors of various biological targets.
Kinase Inhibition (EGFR)
The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of this compound have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1]
Structure-Activity Relationship (SAR) Insights:
-
The pyrimidine core often acts as a hinge-binder in the ATP-binding site of kinases.
-
The trifluoromethyl group can enhance potency and metabolic stability.
-
The substituent on the amide nitrogen is crucial for determining selectivity and potency against different kinases.
The general mechanism of action for pyrimidine-based EGFR inhibitors involves blocking the ATP-binding site of the kinase, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.
Inhibition of NF-κB Signaling
The NF-κB signaling pathway is a critical regulator of inflammatory responses and is implicated in the pathogenesis of numerous diseases, including cancer and chronic inflammatory disorders. Small molecules that inhibit this pathway are of significant therapeutic interest. Pyrimidine derivatives have been shown to inhibit the IκB kinase (IKK) complex, a key upstream regulator of NF-κB activation.[2]
Mechanism of Inhibition:
Inhibition of the IKK complex prevents the phosphorylation and subsequent degradation of IκBα. This results in the sequestration of the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Data Presentation
The following tables summarize quantitative data for representative compounds derived from trifluoromethyl-pyrimidine scaffolds, illustrating their biological activities.
Table 1: Inhibitory Activity of 5-(Trifluoromethyl)pyrimidine Derivatives against EGFR and Cancer Cell Lines [1]
| Compound | Target Cells/Kinase | IC₅₀ (µM) |
| 9a | A549 | >10 |
| MCF-7 | >10 | |
| PC-3 | >10 | |
| EGFR Kinase | 0.231 | |
| 9b | A549 | 1.27 |
| MCF-7 | 6.43 | |
| PC-3 | 8.15 | |
| EGFR Kinase | 0.124 | |
| 9k | A549 | 0.89 |
| MCF-7 | 5.82 | |
| PC-3 | 7.24 | |
| EGFR Kinase | 0.103 | |
| 9u | A549 | 0.35 |
| MCF-7 | 3.24 | |
| PC-3 | 5.12 | |
| EGFR Kinase | 0.091 |
Table 2: Reported Yields for Amide Coupling Reactions with Heteroaromatic Carboxylic Acids
Note: These are representative yields for similar coupling reactions and may vary for this compound depending on the specific amine and reaction conditions.
| Coupling Reagent | Base | Solvent | Amine Type | Typical Yield Range (%) | Reference |
| HATU | DIPEA | DMF | Aromatic/Aliphatic | 55-89 | [3] |
| EDC/HOBt/DMAP | DIPEA | Acetonitrile | Electron Deficient Anilines | 60-95 | [4] |
| T3P | Pyridine | Ethyl Acetate | General Amines | High | [5] |
| PFP | DIPEA | DMF | General Amines | up to 94 |
Experimental Protocols
The following are detailed protocols for the synthesis of 2-(trifluoromethyl)pyrimidine-5-carboxamides, which are common derivatives of the title building block.
Protocol 1: General Amide Coupling using HATU
This protocol is suitable for a wide range of amines, including anilines. HATU is a highly efficient coupling reagent, often providing high yields and short reaction times.
Materials:
-
This compound
-
Amine (e.g., substituted aniline)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc) to afford the desired amide.
Protocol 2: Amide Coupling with Electron-Deficient Anilines using EDC/HOBt
This protocol is particularly useful for coupling with less nucleophilic amines, such as electron-deficient anilines. The addition of HOBt and DMAP can significantly improve the reaction rate and yield.[4]
Materials:
-
This compound
-
Electron-deficient aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
4-Dimethylaminopyridine (DMAP) (catalytic)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the electron-deficient aniline (1.1 eq) in anhydrous MeCN or DCM (0.2 M), add HOBt (1.2 eq), EDC·HCl (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Add DIPEA (2.5 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in EtOAc and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Application Notes and Protocols for 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid in Drug Development
Introduction: The Strategic Value of a Fluorinated Pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the basis of numerous therapeutic agents due to its versatile chemical reactivity and ability to mimic biological purines. The introduction of a trifluoromethyl (CF3) group, as seen in 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, imparts a unique combination of properties that are highly advantageous for drug development. The strong electron-withdrawing nature of the CF3 group can significantly modulate the pKa of the carboxylic acid and influence the electronic properties of the pyrimidine ring, while its lipophilicity can enhance membrane permeability and metabolic stability.[1] This unique combination makes this compound a valuable starting material for the synthesis of novel bioactive molecules.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a key building block in drug discovery programs. We will delve into its synthesis, derivatization, and potential applications, supported by detailed protocols and scientific rationale.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and screening.
| Property | Value | Source |
| Molecular Formula | C6H3F3N2O2 | [2] |
| Molecular Weight | 192.10 g/mol | [2] |
| Appearance | Pale yellow powder/solid | [3] |
| Melting Point | 170-175 °C | |
| pKa | 2.23 ± 0.10 (Predicted) | [3] |
| Water Solubility | Slightly soluble | [3] |
| Storage Temperature | 2-8°C | [2][3] |
Safety and Handling: this compound is classified as an irritant and is harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Strategies: Accessing the Core Scaffold
While this compound is commercially available, understanding its synthesis can be crucial for cost-effective scale-up or for the preparation of analogs. A general and robust method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for this specific compound.[5][6]
Protocol 1: Synthesis of Ethyl 2-(Trifluoromethyl)pyrimidine-5-carboxylate
This protocol is based on the cyclocondensation of a trifluoromethyl-containing amidine with an appropriate three-carbon building block.
Rationale: This approach is highly modular, allowing for the introduction of various substituents on the pyrimidine ring. The use of trifluoroacetamidine ensures the desired 2-(trifluoromethyl) substitution pattern.
Materials:
-
Trifluoroacetamidine hydrochloride
-
Ethyl 2-formyl-3-oxopropanoate (or its equivalent)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0°C, add trifluoroacetamidine hydrochloride (1.0 equivalent). Stir the mixture for 30 minutes at 0°C to generate the free amidine.
-
To this mixture, add a solution of ethyl 2-formyl-3-oxopropanoate (1.0 equivalent) in anhydrous ethanol dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude ester by flash column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
Rationale: Standard saponification provides a straightforward method to convert the ester to the desired carboxylic acid.
Materials:
-
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
-
Lithium hydroxide (or sodium hydroxide)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl ester (1.0 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired carboxylic acid.
Application in Lead Generation: Derivatization via Amide Coupling
The carboxylic acid moiety of this compound is a versatile handle for the generation of compound libraries through amide bond formation. These derivatives have been explored as potential inhibitors of various enzymes and receptors.[7]
Protocol 3: General Procedure for Amide Coupling using HATU
Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, making it suitable for a wide range of amines, including those that are sterically hindered.[8]
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
5% aqueous Lithium Chloride (LiCl)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide derivative by flash column chromatography on silica gel.
Biological Applications and Screening Strategies
Derivatives of this compound have shown promise in several therapeutic areas, including oncology and inflammatory diseases. The pyrimidine core can act as a bioisostere for other heterocyclic systems, while the trifluoromethyl group can enhance binding affinity to biological targets.[7]
Target-Based Screening
-
Kinase Inhibitors: The 5-carboxamide pyrimidine scaffold has been successfully employed in the development of kinase inhibitors, notably against Epidermal Growth Factor Receptor (EGFR).[9] A typical screening cascade would involve an initial in vitro kinase assay to determine the IC50 value of the synthesized derivatives.
-
Transcription Factor Inhibitors: Analogs of trifluoromethyl pyrimidine carboxylic acids have been investigated as inhibitors of transcription factors such as NF-κB and AP-1, which are key players in inflammatory responses.[7] Cellular assays using reporter gene constructs can be employed to assess the inhibitory activity of new derivatives on these pathways.
Phenotypic Screening
-
Anticancer Activity: A primary application of this scaffold is in the development of anticancer agents.[9] Initial screening can be performed against a panel of cancer cell lines (e.g., A549, MCF-7, PC-3) to determine the GI50 (50% growth inhibition) values.
-
Antimicrobial and Antiviral Activity: The pyrimidine nucleus is a common feature in many antimicrobial and antiviral drugs. Novel derivatives can be screened against a panel of relevant pathogens to identify potential leads.
Workflow and Pathway Diagrams
General Drug Discovery Workflow
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery project.
Caption: Drug discovery workflow using the this compound scaffold.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for contemporary drug discovery. Its unique electronic and physicochemical properties, conferred by the trifluoromethyl group, make it an attractive starting point for the synthesis of novel therapeutic agents with potentially enhanced potency, selectivity, and pharmacokinetic profiles. The protocols and strategies outlined in these application notes are intended to empower researchers to effectively harness the potential of this scaffold in their quest for new medicines. Future explorations could involve the development of novel synthetic methodologies to access this core structure and the expansion of its application to a broader range of biological targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. This compound CAS#: 306960-77-0 [m.chemicalbook.com]
- 4. This compound, 97% 250 mg | Request for Quote [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(trifluoromethyl)pyrimidine-5-carboxylic acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid is a key building block in modern medicinal chemistry, valued for its role as a pharmaceutical intermediate. The incorporation of the trifluoromethyl-pyrimidine scaffold can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and cell permeability. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, with a focus on kinase inhibitors.
Physicochemical Properties and Safety Information
| Property | Value | Reference |
| CAS Number | 306960-77-0 | [1] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [1] |
| Molecular Weight | 192.10 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 170-175 °C | [1] |
| Storage | 2-8°C | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 | [1] |
Application in the Synthesis of EGFR Inhibitors
Derivatives of 5-trifluoromethylpyrimidine have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The this compound moiety is often incorporated to form an amide bond with a substituted aniline, a common feature in many kinase inhibitors.
Signaling Pathway
References
Application Notes and Protocols for 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid in Chemical and Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical reactions and biological applications of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid and its derivatives. This key building block is instrumental in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of targeted cancer therapies.
Introduction
This compound is a versatile heterocyclic compound. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrimidine ring and the acidity of the carboxylic acid, making it a valuable synthon in organic synthesis. Its derivatives have been extensively investigated for their biological activities, notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.
Key Chemical Reactions and Applications
Derivatives of this compound are frequently employed in the synthesis of potent enzyme inhibitors. Two of the most common and critical reactions involving this scaffold are amide bond formation and the Suzuki-Miyaura cross-coupling reaction.
Amide Coupling Reactions
The carboxylic acid moiety of this compound is readily converted to amides, which are crucial for creating extensive libraries of compounds for structure-activity relationship (SAR) studies. These amide derivatives have shown significant activity as EGFR inhibitors.
Suzuki-Miyaura Cross-Coupling Reactions
To further functionalize the pyrimidine core, a halogenated precursor of this compound can be utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl substituents, which can modulate the biological activity and pharmacokinetic properties of the resulting molecules.
Data Presentation
Table 1: Biological Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors
| Compound ID | Target Cells | IC₅₀ (µM) | Reference |
| 9a | A549 | 0.45 | [1] |
| MCF-7 | 4.31 | [1] | |
| PC-3 | 6.23 | [1] | |
| EGFR Kinase | 0.102 | [1] | |
| 9c | A549 | 0.39 | [1] |
| MCF-7 | 3.87 | [1] | |
| PC-3 | 5.88 | [1] | |
| EGFR Kinase | 0.098 | [1] | |
| 9i | A549 | 0.52 | [1] |
| MCF-7 | 4.89 | [1] | |
| PC-3 | 6.91 | [1] | |
| EGFR Kinase | 0.115 | [1] | |
| 9k | A549 | 0.41 | [1] |
| MCF-7 | 4.02 | [1] | |
| PC-3 | 6.01 | [1] | |
| EGFR Kinase | 0.100 | [1] | |
| 9u | A549 | 0.35 | [1] |
| MCF-7 | 3.24 | [1] | |
| PC-3 | 5.12 | [1] | |
| EGFR Kinase | 0.091 | [1] |
Note: The compound IDs are taken from the referenced literature.
Table 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
| Amidinium Salt | Product | Yield (%) | Reference |
| Formamidinium acetate | 2-Unsubstituted pyrimidine-5-carboxylic ester | 85 | [2] |
| Acetamidinium chloride | 2-Methylpyrimidine-5-carboxylic ester | 78 | [2] |
| Benzamidinium chloride | 2-Phenylpyrimidine-5-carboxylic ester | 92 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a general method for the synthesis of amide derivatives from this compound and various amines using HATU as a coupling agent.
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated 2-(trifluoromethyl)pyrimidine-5-carboxylate with an aryl or heteroaryl boronic acid. A 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is a suitable starting material.
Materials:
-
4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (e.g., ethyl ester)
-
Aryl or heteroaryl boronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave reactor
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial, add the 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq), the boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
If the starting material was an ester, it can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Visualizations
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Drug Discovery Workflow.
References
Application Notes and Protocols for Coupling Reactions of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid in various coupling reactions that are fundamental to medicinal chemistry and drug development. The protocols outlined herein are based on established synthetic methodologies and provide a framework for the synthesis of novel compounds targeting key biological pathways.
Introduction
This compound is a valuable building block in the synthesis of complex organic molecules, particularly for the development of novel therapeutic agents. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the pyrimidine scaffold is a common feature in a wide array of biologically active compounds. This document focuses on three principal types of coupling reactions for this carboxylic acid: amide bond formation, Suzuki-Miyaura coupling, and Sonogashira coupling. These reactions enable the diversification of the core structure, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. Derivatives of this scaffold have shown promise as modulators of important drug targets, including Epidermal Growth Factor Receptor (EGFR) and Trace Amine-Associated Receptor 1 (TAAR1).
Amide Coupling Reactions
Amide bond formation is one of the most crucial reactions in the synthesis of pharmaceuticals. This compound can be readily coupled with a variety of primary and secondary amines to generate a diverse library of pyrimidine-5-carboxamides.
General Workflow for Amide Coupling
Caption: General workflow for amide coupling reactions.
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of this compound with an amine using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF under an inert atmosphere, add the amine (1.1 equiv) and DIPEA (3.0 equiv).
-
Stir the solution for 5 minutes at room temperature.
-
Add HATU (1.2 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Quantitative Data for Amide Coupling (Representative Examples)
The following table provides representative data for amide coupling reactions with similar carboxylic acids, as specific yield data for this compound is not widely published.
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | HATU | DIPEA | DMF | 4 | 85-95 |
| 2 | Benzylamine | EDC/HOBt | DIPEA | DCM | 12 | 80-90 |
| 3 | Morpholine | T3P | Pyridine | DCM | 6 | 88-98 |
| 4 | 4-Fluoroaniline | SOCl₂ then amine | Et₃N | Toluene | 3 | 75-85 |
Suzuki-Miyaura Coupling
For Suzuki-Miyaura coupling, the carboxylic acid functionality of this compound needs to be converted to a suitable leaving group, typically a halide (e.g., bromide). The resulting 5-bromo-2-(trifluoromethyl)pyrimidine can then be coupled with a wide range of boronic acids or esters.
General Workflow for Suzuki-Miyaura Coupling
Application Notes and Protocols: Synthesis and Biological Evaluation of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(trifluoromethyl)pyrimidine-5-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Analogs derived from this core structure have shown promising activity against a range of biological targets, including kinases, proteases, and ion channels. Of particular note is their efficacy as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1][2] This document provides detailed protocols for the synthesis of the parent this compound and its amide analogs, along with a summary of their biological activity as EGFR inhibitors.
Synthetic Protocols
The synthesis of this compound is typically achieved through a two-step process: the construction of the pyrimidine ring to form the corresponding ethyl ester, followed by hydrolysis to the carboxylic acid. The amide analogs can then be synthesized from the carboxylic acid or its ester.
Protocol 1: Synthesis of Ethyl 2-(Trifluoromethyl)pyrimidine-5-carboxylate
This protocol is adapted from the general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[3] The key reaction involves the condensation of trifluoroacetamidine with a suitable three-carbon building block.
Materials:
-
Trifluoroacetamidine
-
Ethyl 3,3-diethoxypropionate[4]
-
Sodium hydride (NaH)
-
Ethanol
-
Diethyl ether
-
Dichloromethane
Procedure:
-
Preparation of the enolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.0 eq) in anhydrous diethyl ether.
-
To this suspension, add a solution of ethyl 3,3-diethoxypropionate (1.0 eq) in diethyl ether dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of hydrogen gas ceases.
-
Cyclocondensation: To the resulting enolate solution, add a solution of trifluoroacetamidine (1.1 eq) in a suitable solvent like ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add an aqueous solution of LiOH or NaOH (1.5 - 2.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature or gently heat to 40-50 °C, monitoring the hydrolysis of the ester by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C and acidify with 1M HCl to a pH of approximately 2-3.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 3: General Procedure for the Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carboxamide Analogs
Materials:
-
This compound
-
Desired amine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).[5]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide analog.
Data Presentation
The following table summarizes the biological activity of representative this compound analogs as EGFR inhibitors.
| Compound ID | Structure | Target | IC50 (µM) | Cell Line | Reference |
| 9a | 3-[2-(4-Benzoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | EGFR | Not specified | A549, MCF-7, PC-3 | [1] |
| 9i | 3-[2-(4-Propionylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | EGFR | Not specified | A549, MCF-7, PC-3 | [1] |
| 9j | 3-[2-(4-Isobutyrylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | EGFR | Not specified | A549, MCF-7, PC-3 | [1] |
| 9k | 3-[2-(4-Propynoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | EGFR | Not specified | A549, MCF-7, PC-3 | [1] |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | EGFR | 0.091 | - | [1] |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | - | 0.35 | A549 | [1] |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | - | 3.24 | MCF-7 | [1] |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | - | 5.12 | PC-3 | [1] |
Mandatory Visualizations
Experimental Workflow for Synthesis
Caption: Synthetic route to this compound and its amide analogs.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by 2-(trifluoromethyl)pyrimidine analogs.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 4. ETHYL 2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
Application Notes and Protocols for the Use of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid in Agrochemical Synthesis
Introduction: The Strategic Importance of the 2-(Trifluoromethyl)pyrimidine Scaffold in Modern Agrochemicals
The relentless demand for higher crop yields and more sustainable agricultural practices necessitates the continuous development of novel, effective, and environmentally benign agrochemicals. Within the vast landscape of heterocyclic chemistry, the pyrimidine nucleus stands out as a privileged scaffold due to its widespread presence in biologically active molecules. The strategic incorporation of a trifluoromethyl (CF₃) group onto this pyrimidine core, specifically creating the 2-(trifluoromethyl)pyrimidine moiety, has emerged as a powerful strategy in the design of modern herbicides and fungicides.
The trifluoromethyl group imparts a unique combination of properties to the parent molecule. Its high lipophilicity enhances the penetration of the agrochemical through the waxy cuticles of plants and the cell membranes of fungi, leading to improved bioavailability. Furthermore, the strong electron-withdrawing nature of the CF₃ group can significantly modulate the electronic properties of the pyrimidine ring, often enhancing the binding affinity of the molecule to its target protein and increasing its metabolic stability, which contributes to a longer-lasting effect in the field. Consequently, 2-(trifluoromethyl)pyrimidine-5-carboxylic acid has become a highly valuable and sought-after building block for the synthesis of a new generation of high-performance agrochemicals.
These application notes provide a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry on the effective utilization of this compound in the synthesis of novel active ingredients. We will delve into the mechanistic rationale behind its use and provide detailed, field-proven protocols for its conversion into potent agrochemical candidates.
Core Application: Synthesis of N-Aryl Pyrimidine-5-Carboxamides as Potential Fungicides and Herbicides
A primary application of this compound in agrochemical research is its conversion into a diverse library of N-aryl pyrimidine-5-carboxamides. The amide linkage provides a robust connection to various substituted aromatic and heteroaromatic amines, allowing for the systematic exploration of structure-activity relationships (SAR). The resulting carboxamides have demonstrated significant potential as both fungicidal and herbicidal agents.[1][2]
The general synthetic strategy involves the activation of the carboxylic acid group of this compound, followed by coupling with a selected aniline or heterocyclic amine. This approach offers a modular and efficient route to a wide array of potential agrochemical candidates.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-2-(trifluoromethyl)pyrimidine-5-carboxamides
This protocol outlines a reliable and scalable method for the amide coupling of this compound with a variety of anilines. The choice of coupling agent and reaction conditions is critical for achieving high yields and purity.
Reaction Scheme:
Caption: General workflow for the synthesis of N-Aryl-2-(trifluoromethyl)pyrimidine-5-carboxamides.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Purity | Notes |
| This compound | 306960-77-0 | Sigma-Aldrich | ≥97% | Store at 2-8°C. |
| Substituted Aniline | Varies | Various | ≥98% | Ensure dryness; may require purification before use. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | 25952-53-8 | Combi-Blocks | ≥98% | Store under inert atmosphere. |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Acros Organics | ≥99% | Distill from CaH₂ before use. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | Fisher Scientific | ≥99.8% | Use from a solvent purification system or over molecular sieves. |
| Ethyl acetate (EtOAc) | 141-78-6 | VWR | HPLC Grade | For workup and chromatography. |
| Hexanes | 110-54-3 | VWR | HPLC Grade | For chromatography. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | LabChem | - | For workup. |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | LabChem | - | For workup. |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | EMD Millipore | - | For drying organic layers. |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M. Stir the mixture until the acid is fully dissolved.
-
Addition of Amine and Base: Add the substituted aniline (1.1 eq.) to the solution, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Addition of Coupling Agent: Cool the reaction mixture to 0 °C using an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-aryl-2-(trifluoromethyl)pyrimidine-5-carboxamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the activated carboxylic acid intermediate with atmospheric moisture, which would lead to the reformation of the starting carboxylic acid and reduce the yield.
-
Anhydrous Conditions: Critical for the efficiency of the coupling reaction, as water can hydrolyze the activated acid species and deactivate the coupling agent.
-
Use of DIPEA: A non-nucleophilic base is used to neutralize the HCl salt of EDCI and the carboxylic acid, facilitating the amide bond formation without competing in the reaction.
-
Cooling during EDCI addition: The activation of the carboxylic acid is an exothermic process. Cooling the reaction mixture minimizes potential side reactions and decomposition of the activated intermediate.
-
Aqueous Workup: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to break any emulsions and remove residual water from the organic layer.
Visualization of Synthetic Pathway
Caption: Key steps in the EDCI-mediated amide coupling reaction.
Trustworthiness and Self-Validation
The success of this protocol relies on the careful control of reaction conditions and the purity of the reagents. To ensure the validity of the experimental results, the following quality control measures are recommended:
-
Confirmation of Starting Material Identity: Verify the identity and purity of the this compound and the selected aniline using ¹H NMR, ¹³C NMR, and LC-MS before commencing the synthesis.
-
In-Process Monitoring: Regularly monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and ensure complete consumption of the limiting reagent.
-
Thorough Characterization of the Final Product: The structure and purity of the final N-aryl-2-(trifluoromethyl)pyrimidine-5-carboxamide should be unequivocally confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of significant impurities.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Melting Point Analysis: As an indicator of purity.
-
By adhering to these validation steps, researchers can have high confidence in the identity and quality of their synthesized compounds, which is crucial for subsequent biological screening and SAR studies.
Conclusion and Future Directions
This compound is a versatile and powerful building block for the synthesis of novel agrochemicals. The protocol detailed above for the synthesis of N-aryl pyrimidine-5-carboxamides provides a robust and adaptable platform for the creation of extensive libraries of potential fungicidal and herbicidal candidates. The modular nature of this synthesis allows for the facile introduction of a wide range of substituents on the aniline ring, enabling a thorough investigation of the structure-activity landscape. Future research in this area will likely focus on the development of more complex and diverse amine coupling partners, as well as the exploration of alternative synthetic routes to further enhance the efficiency and sustainability of the manufacturing process.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic protocols and improve your product yield.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method involves a two-step process:
-
Cyclocondensation: Reaction of ethyl 3,3-diethoxypropionate with trifluoroacetamidine to form ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.
-
Hydrolysis: Conversion of the resulting ester to the desired carboxylic acid.
Q2: Where can I find a detailed experimental protocol for this synthesis?
A detailed protocol based on established methods for similar pyrimidine syntheses is provided in the "Experimental Protocols" section below. This includes reagent quantities, reaction conditions, and purification procedures.
Q3: What are the critical parameters affecting the yield of the cyclocondensation step?
The key factors influencing the yield of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate are:
-
Purity of Trifluoroacetamidine: As amidines can be hygroscopic, using freshly prepared or purified trifluoroacetamidine under anhydrous conditions is crucial to prevent hydrolysis and side reactions.[1]
-
Reaction Temperature: The optimal temperature for the cyclization reaction is critical. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to avoid decomposition at excessively high temperatures.[1]
-
Choice of Base: The selection and stoichiometry of the base are important for promoting the desired cyclization while minimizing side reactions.[1]
Q4: I am having trouble with the hydrolysis of the ester. What conditions are recommended?
Hydrolysis of the ethyl ester to the carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis using sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol or THF is a common method. The reaction progress should be monitored to ensure complete conversion without degradation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclocondensation Step | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Starting Materials or Product: Reaction temperature is too high. 3. Hydrolysis of Trifluoroacetamidine: Presence of moisture in the reaction. 4. Suboptimal Base Concentration: Incorrect stoichiometry of the base used. | 1. Monitor the reaction progress using TLC and consider extending the reaction time or moderately increasing the temperature.[1] 2. Optimize the reaction temperature by running small-scale trials at different temperatures. 3. Ensure all reagents and solvents are anhydrous. Use freshly prepared or purified trifluoroacetamidine.[1] 4. Titrate the base if necessary and ensure the correct equivalents are used for the reaction scale. |
| Incomplete Hydrolysis of the Ester | 1. Insufficient Hydrolysis Reagent: Not enough acid or base to drive the reaction to completion. 2. Short Reaction Time: The reaction has not been allowed to proceed to completion. 3. Low Reaction Temperature: The temperature is not high enough for the hydrolysis to occur at a reasonable rate. | 1. Increase the equivalents of the acid or base used for hydrolysis. 2. Monitor the reaction by TLC or HPLC until all the starting ester has been consumed. 3. Gently heat the reaction mixture to increase the rate of hydrolysis, while monitoring for any potential degradation. |
| Formation of Side Products | 1. Self-condensation of the β-dicarbonyl equivalent. 2. Incomplete cyclization leading to acyclic intermediates. [1] 3. Reaction with impurities in starting materials. | 1. Control the rate of addition of the reagents and the reaction temperature. 2. Ensure the reaction conditions (temperature, base) are optimized for the cyclization step. 3. Use high-purity starting materials.[1] |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of closely related side products. 3. Product is highly soluble in the workup solvent. | 1. Optimize the reaction to ensure complete conversion. 2. Employ column chromatography with a carefully selected eluent system for purification. Recrystallization can also be an effective method. 3. During aqueous workup, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the product and improve extraction efficiency. |
Quantitative Data Summary
While specific yield data for every possible reaction condition is extensive, the following table summarizes typical yields and conditions for the key steps in the synthesis of this compound, based on general procedures for similar compounds.[2]
| Step | Reactants | Conditions | Typical Yield |
| Ester Synthesis | Ethyl 3,3-diethoxypropionate, Trifluoroacetamidine | Base (e.g., NaOEt) in Ethanol, Reflux | 60-80% |
| Ester Synthesis | Ethyl 3,3-diethoxypropionate, Trifluoroacetamidine | Acetic Acid, Reflux | 55-75% |
| Hydrolysis | Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | 1M NaOH (aq), THF/Methanol, Room Temp. | >90% |
| Hydrolysis | Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | 6M HCl (aq), Reflux | 85-95% |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
This protocol is based on the general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[2]
Materials:
-
Ethyl 3,3-diethoxypropionate
-
Trifluoroacetamidine
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add trifluoroacetamidine (1.1 equivalents) under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 3,3-diethoxypropionate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equivalent) in a mixture of THF (or MeOH) and water.
-
Add sodium hydroxide or lithium hydroxide (1.5 - 2.0 equivalents) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until all the starting material is consumed.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with HCl.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
Technical Support Center: Reactions of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(trifluoromethyl)pyrimidine-5-carboxylic acid. The following sections address common problems encountered during synthesis and functionalization reactions, offering detailed protocols and practical solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my amide coupling reaction with this compound. What are the potential causes?
A1: Low yields in amide coupling reactions involving this substrate can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring can increase the acidity of the carboxylic acid, but can also influence the reactivity of downstream intermediates.[1][2] Common causes for low yield include:
-
Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough or may be used in insufficient quantities.
-
Deactivation of the amine: The amine can be protonated by the acidic starting material, rendering it non-nucleophilic.
-
Steric hindrance: Bulky groups on either the carboxylic acid or the amine can physically impede the reaction.[3][4][5]
-
Hydrolysis of the activated intermediate: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid, preventing amide formation.
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or base can significantly impact the reaction outcome.
Q2: What are the recommended coupling reagents for forming amides with this compound, especially with hindered or electron-deficient amines?
A2: For challenging couplings, such as those with sterically hindered or electron-deficient amines, more potent coupling reagents are often necessary. While standard reagents like EDC/HOBt can be effective in some cases, alternatives like HATU, HBTU, or T3P are often more successful for difficult substrates.[6] Another effective strategy for hindered substrates is the conversion of the carboxylic acid to its acyl fluoride in situ, which is more reactive.[3][5]
Q3: I am observing significant side product formation in my reactions. What are the likely side reactions and how can I minimize them?
A3: Common side reactions include:
-
Decarboxylation: Pyrimidine carboxylic acids can undergo decarboxylation, especially at elevated temperatures.[7] This is a known issue with similar heterocyclic carboxylic acids.
-
Racemization: If you are coupling with a chiral amine, racemization can be a significant issue. Using additives like HOBt or running the reaction at a lower temperature can help minimize this.
-
Reaction with the pyrimidine ring: While less common, highly reactive reagents or harsh conditions could potentially lead to side reactions on the pyrimidine ring itself.
To minimize these, it is crucial to use the mildest possible reaction conditions and to carefully select your coupling reagents and additives.
Q4: What is the best way to purify the amide products derived from this compound?
A4: Purification strategies depend on the properties of the final amide. Common methods include:
-
Aqueous workup: Washing the organic layer with dilute acid and base can remove unreacted starting materials and coupling agent byproducts.
-
Column chromatography: This is a very common and effective method for purifying amides.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or 1,4-dioxane) can be a highly effective purification technique.[8]
Troubleshooting Guides
Problem 1: Low Yield in Amide Coupling Reactions
This guide provides a systematic approach to troubleshooting low yields in the amide coupling of this compound.
Troubleshooting Workflow for Low-Yield Amide Coupling
Caption: A logical workflow for troubleshooting low yields in amide coupling reactions.
Data Presentation: Comparison of Coupling Reagents
The following table provides a qualitative comparison of common coupling reagents for the amide synthesis with this compound.
| Coupling Reagent | Relative Reactivity | Common Side Reactions | Best For |
| EDC/HOBt | Moderate | Racemization | General purpose, simple amines |
| DCC/DMAP | Moderate | DCU byproduct (difficult to remove) | General purpose, but less common now |
| HATU/DIPEA | High | Guanidinium byproduct | Hindered amines, electron-deficient amines |
| T3P | High | Byproducts are water-soluble | A wide range of substrates, "green" option |
| Acyl Fluoride (in situ) | Very High | Requires specific fluorinating agents | Very hindered or unreactive substrates[3][5] |
Problem 2: Decarboxylation Side Reaction
The pyrimidine ring, especially with an electron-withdrawing group, can be susceptible to decarboxylation at elevated temperatures.
Logical Steps to Mitigate Decarboxylation
Caption: A decision tree for addressing decarboxylation side reactions.
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is suitable for a wide range of amines, including those that are moderately hindered.
Experimental Workflow for HATU Coupling
Caption: A step-by-step workflow for amide coupling using HATU.
Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).
-
Activation: Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the amine (1.2 eq) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Conversion to Acyl Chloride and Subsequent Amidation
This two-step protocol is often effective for very unreactive or sterically demanding amines.
Methodology:
-
Acyl Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir the reaction at room temperature for 1-2 hours, or until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting 2-(trifluoromethyl)pyrimidine-5-carbonyl chloride is often used immediately in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add the amine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup and purify as described in Protocol 1.
-
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always exercise their own professional judgment and conduct appropriate safety assessments before undertaking any chemical reactions.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method involves a two-step process:
-
Synthesis of a pyrimidine ester precursor: Typically, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is synthesized through the condensation of an appropriate amidine with a β-ketoester equivalent. A general method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with trifluoroacetamidine hydrochloride.[1][2]
-
Hydrolysis of the ester: The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
Q2: What are the critical parameters to control during the synthesis of the ethyl ester precursor?
The key parameters for the successful synthesis of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate include:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to the hydrolysis of starting materials and intermediates.[3][4] It is crucial to use anhydrous solvents and reagents.
-
Purity of Trifluoroacetamidine: The stability and purity of the amidine salt are critical. It is advisable to use freshly prepared or properly stored trifluoroacetamidine hydrochloride to avoid side reactions.[3][4]
-
Reaction Temperature: The temperature should be carefully controlled to prevent the decomposition of reactants and intermediates while ensuring a reasonable reaction rate.
Q3: What are the recommended conditions for the hydrolysis of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate?
Alkaline hydrolysis is the standard method. This typically involves treating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or methanol. The reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine completion.
Q4: How can I purify the final this compound product?
Purification of the carboxylic acid can be achieved through a pH-dependent extraction and recrystallization. After hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid. The crude product can then be collected by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.
Troubleshooting Guides
Issue 1: Low Yield of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Low yields in the initial ester synthesis are a common challenge. The following table outlines potential causes and their solutions.
| Potential Cause | Troubleshooting and Optimization |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure starting materials are dry. |
| Poor quality of trifluoroacetamidine hydrochloride | Use freshly prepared or commercially available high-purity amidine. Store it in a desiccator to prevent moisture absorption.[3][4] |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider increasing the reaction time or temperature cautiously. |
| Side reactions | The formation of byproducts such as Hantzsch-type 1,4-dihydropyridines can occur.[3] Optimizing the order of reagent addition and catalyst choice may minimize these side reactions. |
| Suboptimal reaction temperature | The optimal temperature can vary. It is recommended to start at a reported temperature from a similar synthesis and optimize as needed based on reaction monitoring. |
Issue 2: Incomplete or Difficult Hydrolysis of the Ester
Challenges during the hydrolysis step can prevent the formation of the desired carboxylic acid.
| Potential Cause | Troubleshooting and Optimization |
| Insufficient base | Ensure at least a stoichiometric amount of base is used. For sterically hindered esters, an excess of the base may be required. |
| Low reaction temperature | If the hydrolysis is slow at room temperature, gently heating the reaction mixture can increase the rate. Monitor for potential degradation of the pyrimidine ring at higher temperatures. |
| Precipitation of the carboxylate salt | If the sodium or potassium salt of the carboxylic acid precipitates, adding more solvent or a co-solvent may be necessary to ensure the reaction goes to completion. |
| Ester starting material is not pure | Impurities from the previous step can interfere with the hydrolysis. Ensure the ethyl ester is reasonably pure before proceeding. |
Issue 3: Difficult Purification of this compound
Purification can be challenging due to the properties of the trifluoromethyl group and the carboxylic acid functionality.
| Potential Cause | Troubleshooting and Optimization |
| Product is too soluble in the aqueous phase | After acidification, if the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate. |
| Presence of basic impurities | Wash the organic extract containing the product with a dilute acidic solution to remove any unreacted basic starting materials or byproducts. |
| Co-precipitation of inorganic salts | During workup, ensure that all inorganic salts are dissolved in the aqueous phase before separating the layers. Washing the organic layer with brine can help remove residual water and dissolved salts. |
| Difficulty in recrystallization | Experiment with different solvent systems for recrystallization. A combination of a good solvent (e.g., ethanol) and an anti-solvent (e.g., water or hexane) is often effective. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
This protocol is a general guideline based on the synthesis of similar 2-substituted pyrimidine-5-carboxylic esters.[1][2]
-
Preparation of Sodium Salt: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend sodium hydride (1.0 eq) in anhydrous diethyl ether. To this suspension, add a solution of ethyl 3,3-diethoxypropanoate (1.0 eq) and ethyl formate (1.2 eq) in diethyl ether dropwise at room temperature. Stir the mixture for 12-16 hours. The resulting precipitate is the sodium salt of the enol.
-
Pyrimidine Synthesis: To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add trifluoroacetamidine hydrochloride (1.1 eq). Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.
Protocol 2: Hydrolysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
-
Hydrolysis: Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water. Add a solution of sodium hydroxide (1.5 - 2.0 eq) in water. Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification and Purification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. The carboxylic acid should precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield in the ester synthesis step.
References
Technical Support Center: 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
This technical support guide provides essential information on the stability and storage of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Specific temperature recommendations vary slightly among suppliers, but a consistent guideline is to maintain a controlled environment.
Q2: Is refrigeration or freezing necessary for long-term storage?
A2: While some sources suggest room temperature storage, others recommend refrigeration at 2-8°C.[3][4][5] For long-term storage, refrigeration at 2-8°C is the more cautious approach to minimize potential degradation. Always ensure the container is tightly sealed to prevent moisture absorption, especially when moving it between different temperatures.
Q3: Is this compound sensitive to light or air?
A3: While specific data on light and air sensitivity for this compound is limited, general best practices for chemical storage should be followed. Storing the compound in an opaque or amber vial will protect it from potential light-induced degradation. Keeping the container tightly sealed minimizes exposure to air and moisture.
Q4: What are the known incompatibilities for this compound?
A4: Safety data sheets recommend storing this compound away from strong oxidizing agents, strong bases, and amines.[6] Contact with these substances could lead to vigorous reactions and degradation of the compound.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This could be due to the degradation of this compound. Follow these troubleshooting steps to diagnose the problem.
Troubleshooting Workflow for Compound Instability
Caption: A logical workflow to troubleshoot inconsistent experimental results.
Issue: Visible changes in the solid compound (e.g., color change, clumping).
This may indicate degradation or moisture absorption.
-
Assess the Appearance: The compound should be a light yellow to yellow solid.[7] Any significant color change or clumping could be a sign of instability or water absorption.
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations in the table below, particularly with regard to being "Sealed in dry".[7][8]
-
Consider Purity Analysis: If the appearance has changed, it is advisable to re-check the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS) before use.
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Source(s) |
| Temperature | Sealed in dry, Room Temperature | [7][8] |
| 2-8°C | [3][4][5] | |
| Atmosphere | Store in a tightly closed container in a dry and well-ventilated place. | [1][2] |
| Light | General precaution: protect from light by storing in an opaque container. | General chemical safety |
| Incompatibilities | Strong oxidizing agents, strong bases, amines. | [6] |
Experimental Protocols
General Protocol for Assessing Compound Stability
As no specific stability-indicating method for this compound is readily available, a general protocol for setting up a stability study is provided below.
-
Initial Analysis:
-
Characterize a fresh sample of the compound (Time = 0).
-
Recommended analyses: HPLC-UV for purity assessment, LC-MS for identification of potential degradants, and visual appearance.
-
-
Sample Preparation and Storage:
-
Aliquot the compound into several vials for each storage condition to be tested.
-
Example conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH (Accelerated condition)
-
5°C (Refrigerated)
-
Photostability: In a photostability chamber with controlled light exposure.
-
-
-
Time Points:
-
Pull samples for analysis at predetermined intervals (e.g., 1, 3, 6, and 12 months for long-term conditions; shorter intervals for accelerated conditions).
-
-
Analysis:
-
At each time point, analyze the samples using the same methods as the initial analysis.
-
Compare the purity, presence of new peaks (degradants), and appearance to the Time = 0 sample.
-
-
Data Evaluation:
-
A significant change in purity or the appearance of degradation products indicates instability under that specific storage condition.
-
Best Practices for Handling and Storage
Caption: Key best practices for the proper storage and handling of the compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 306960-77-0 [m.chemicalbook.com]
- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. This compound 97 306960-77-0 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 306960-74-7 [m.chemicalbook.com]
- 8. This compound CAS#: 306960-74-7 [chemicalbook.com]
Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid. Our aim is to help you navigate common challenges and avoid the formation of by-products during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and reliable method involves a two-step process:
-
Step 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate. This is typically achieved through the condensation of trifluoroacetamidine with an activated three-carbon building block, such as ethyl 2-formyl-3-hydroxyacrylate or a related enolate equivalent.
-
Step 2: Hydrolysis of the Ester. The resulting ethyl ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
Q2: What are the critical parameters to control during the synthesis of the ethyl ester intermediate?
A2: To ensure a high yield and minimize by-products during the synthesis of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, it is crucial to control the following parameters:
-
Reaction Temperature: The condensation reaction is often temperature-sensitive. Maintaining the recommended temperature range is critical to prevent side reactions.
-
Purity of Reagents: The purity of trifluoroacetamidine and the ethyl acrylate derivative is paramount. Impurities can lead to the formation of undesired pyrimidine derivatives.
-
Stoichiometry: Precise control of the molar ratios of the reactants is essential to drive the reaction to completion and minimize unreacted starting materials.
Q3: What are the potential by-products that can form during the hydrolysis step?
A3: The hydrolysis of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate can sometimes lead to the formation of by-products, including:
-
Unreacted Starting Material: Incomplete hydrolysis will result in the presence of the ethyl ester in the final product.
-
Decarboxylated Product: Under harsh acidic or high-temperature conditions, the carboxylic acid product can undergo decarboxylation to yield 2-(trifluoromethyl)pyrimidine.
-
Amide Formation: If ammonia is present as an impurity or if the reaction is not properly quenched, the corresponding amide, 2-(trifluoromethyl)pyrimidine-5-carboxamide, can be formed.
Troubleshooting Guides
Issue 1: Low Yield of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
If you are experiencing a low yield of the ethyl ester intermediate, consider the following troubleshooting steps:
| Potential Cause | Diagnostic Step | Recommended Solution |
| Incomplete Reaction | Analyze a crude reaction sample by TLC or LC-MS to check for the presence of unreacted starting materials. | Increase the reaction time or temperature moderately. Ensure efficient stirring. |
| Degradation of Reagents | Verify the purity and stability of trifluoroacetamidine and the ethyl acrylate derivative. | Use freshly prepared or purified reagents. Store sensitive reagents under inert atmosphere and at the recommended temperature. |
| Suboptimal Reaction Conditions | Review the reaction solvent, temperature, and stoichiometry. | Perform small-scale optimization experiments to screen different solvents and temperatures. A slight excess of one reactant may improve the yield. |
Issue 2: Presence of Impurities in the Final this compound Product
If your final product is contaminated with impurities after hydrolysis, use this guide to identify and resolve the issue:
| Observed Impurity | Potential Cause | Recommended Solution |
| Unreacted Ethyl Ester | Incomplete hydrolysis. | Increase the hydrolysis reaction time, temperature, or the concentration of the acid/base catalyst. Monitor the reaction progress by TLC or LC-MS. |
| 2-(Trifluoromethyl)pyrimidine | Decarboxylation of the product due to excessive heat or strong acid. | Perform the hydrolysis under milder conditions (e.g., lower temperature, less concentrated acid). Consider using enzymatic hydrolysis for a gentler approach. |
| 2-(Trifluoromethyl)pyrimidine-5-carboxamide | Presence of ammonia or incomplete hydrolysis of a nitrile intermediate (if applicable to the synthetic route). | Ensure all glassware is clean and free of ammonia contamination. If a nitrile route is used, ensure complete hydrolysis to the carboxylic acid. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
-
To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add trifluoroacetamidine hydrochloride (1.0 eq) at 0 °C under a nitrogen atmosphere.
-
After stirring for 30 minutes, add ethyl 2-formyl-3-hydroxyacrylate (1.05 eq) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
-
Dissolve the purified ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until all the starting material has been consumed.
-
Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Technical Support Center: Scaling Up 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective strategy involves a two-step process:
-
Cyclocondensation: Reaction of a suitable three-carbon building block with trifluoroacetamidine to form the ethyl ester of the target molecule, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid.
Q2: What are the primary challenges when scaling up the cyclocondensation step?
The primary challenges include managing reaction exotherms, ensuring complete conversion, and minimizing byproduct formation.[1] At larger scales, localized temperature increases can lead to side reactions and impurities.[1] Maintaining homogenous mixing and controlled reagent addition is crucial.
Q3: Are there specific safety concerns I should be aware of during this synthesis?
Yes, the cyclocondensation step can be exothermic, and on a large scale, this requires careful thermal management to prevent thermal runaway.[1] Additionally, handling of reagents like sodium hydride, if used, requires strict anhydrous conditions and an inert atmosphere to prevent hazardous reactions.
Q4: What are the typical challenges encountered during the hydrolysis of the ethyl ester?
Common challenges include incomplete hydrolysis, degradation of the pyrimidine ring under harsh basic conditions, and difficulties in isolating the final product due to its solubility in aqueous media. Careful control of pH, temperature, and reaction time is necessary to achieve a clean conversion.
Q5: How can I monitor the progress of both the cyclocondensation and hydrolysis reactions?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring reaction progress.[2] These methods allow for the tracking of starting material consumption and product formation, helping to determine the optimal reaction time and identify the presence of any byproducts.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Cyclocondensation to Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion.[2]- Increase reaction time or temperature cautiously, while monitoring for byproduct formation. |
| Moisture in Reagents/Solvents | - Use anhydrous solvents and dry all reagents thoroughly before use. Handle hygroscopic materials under an inert atmosphere (e.g., argon or nitrogen). |
| Inefficient Mixing | - On a larger scale, ensure the stirring is vigorous enough to maintain a homogeneous mixture, especially if reagents are added portion-wise or as a solution. |
| Side Reactions | - Analyze the crude product by LC-MS to identify major byproducts.[2]- Consider lowering the reaction temperature or a slower rate of addition of one of the reactants to minimize side reactions. |
| Degradation of Starting Materials or Product | - Ensure the reaction temperature is not exceeding the stability limits of the reactants and product. |
Issue 2: Incomplete Hydrolysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
| Potential Cause | Suggested Solution |
| Insufficient Base | - Increase the molar equivalents of the base (e.g., NaOH or KOH). A common starting point is 2-3 equivalents. |
| Low Reaction Temperature | - Gradually increase the reaction temperature to facilitate the hydrolysis. Monitor for any signs of product degradation. |
| Short Reaction Time | - Extend the reaction time and monitor the disappearance of the starting ester by TLC or HPLC.[2] |
| Poor Solubility of the Ester | - Consider the addition of a co-solvent like THF or methanol to improve the solubility of the ester in the aqueous basic solution. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is Water-Soluble | - After acidification, if the product remains in the aqueous layer, consider continuous liquid-liquid extraction for a more efficient recovery.- Saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency. |
| Formation of Emulsions During Extraction | - Add a small amount of brine to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period.- Filter the mixture through a pad of celite. |
| Co-precipitation of Impurities | - Recrystallize the crude product from a suitable solvent system. Perform small-scale solubility tests to identify an optimal solvent or solvent pair. |
| Oily Product | - If the product oils out instead of precipitating, try adding the acidified solution to a rapidly stirred anti-solvent.- Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. |
Experimental Protocols
Note: The following protocols are illustrative examples based on general procedures for the synthesis of similar pyrimidine derivatives and should be optimized for specific laboratory conditions and scale.
Protocol 1: Synthesis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
This protocol is adapted from general methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.
Materials:
-
Ethyl 3,3-diethoxypropionate
-
Trifluoroacetamidine
-
Sodium ethoxide
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and an addition funnel under an argon atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add ethyl 3,3-diethoxypropionate (1.0 eq) dropwise via the addition funnel.
-
In a separate flask, prepare a solution of trifluoroacetamidine (1.2 eq) in anhydrous ethanol.
-
Add the trifluoroacetamidine solution to the reaction mixture and heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and neutralize with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.
Protocol 2: Hydrolysis of Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
Materials:
-
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate
-
Sodium hydroxide (or potassium hydroxide)
-
Water
-
Ethanol (or THF as a co-solvent)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
Dissolve ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture.
-
Heat the mixture to 50-60°C and stir for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with hydrochloric acid.
-
A precipitate of this compound should form. If not, proceed to extraction.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
If a precipitate does not form, extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Visualizations
References
resolving 2-(trifluoromethyl)pyrimidine-5-carboxylic acid solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Key physicochemical properties are summarized in the table below. This information is crucial for designing appropriate solubilization strategies.
| Property | Value | Reference |
| CAS Number | 306960-77-0 | [1] |
| Molecular Formula | C₆H₃F₃N₂O₂ | [1][2] |
| Molecular Weight | 192.10 g/mol | [1][2] |
| Appearance | White to pale yellow solid/powder | [3] |
| Melting Point | 170-175 °C | [1][3] |
| pKa (Predicted) | 2.23 ± 0.10 | [3] |
| Water Solubility | Slightly soluble | [3] |
Q2: My compound, this compound, is not dissolving in water. What can I do?
A2: Due to its low aqueous solubility, direct dissolution in water is challenging. Several strategies can be employed to improve solubility, including pH adjustment, the use of co-solvents, and salt formation. Each of these methods is addressed in the troubleshooting guides below.
Q3: In which organic solvents is this compound likely to be soluble?
Q4: Are there any known biological targets for this compound?
A4: While direct biological targets for this compound are not extensively documented, derivatives of 5-trifluoromethylpyrimidine have been investigated as potent inhibitors of kinases involved in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2).[3][5][6][7] This suggests that the 2-(trifluoromethyl)pyrimidine scaffold is a valuable pharmacophore for kinase inhibitors.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Problem: Difficulty in preparing aqueous stock solutions for biological assays.
Solution Workflow:
Caption: Troubleshooting workflow for poor aqueous solubility.
Detailed Protocols:
-
Protocol 1: Solubility Enhancement by pH Adjustment
This method is suitable for ionizable compounds like carboxylic acids. By increasing the pH of the aqueous medium, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.
Methodology:
-
Prepare a series of aqueous buffers with pH values ranging from 6.0 to 8.0 (e.g., phosphate-buffered saline).
-
Add an excess of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach thermodynamic equilibrium.
-
Separate the undissolved solid by centrifugation and filtration.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility as a function of pH to identify the optimal pH for dissolution.
-
-
Protocol 2: Solubility Enhancement using Co-solvents
The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.
Methodology:
-
Select a biocompatible, water-miscible organic solvent such as DMSO or ethanol.
-
Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 10-50 mM in DMSO).
-
For preparing working solutions, perform serial dilutions of the stock solution into the final aqueous buffer.
-
Important: Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solvent-induced artifacts.
-
Issue 2: Compound Precipitation in Assay Media
Problem: The compound precipitates out of solution upon dilution of a concentrated stock into an aqueous assay buffer.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the assay.
-
Increase Co-solvent Percentage: If the final solvent concentration is very low, a slight increase (while remaining within the tolerance of the assay) may keep the compound in solution.
-
Use a Different Co-solvent: Some compounds have better solubility in specific co-solvents. Consider trying ethanol or DMF if DMSO was initially used.
-
Formulate with Solubilizing Excipients: For in vivo studies or more complex in vitro models, formulation with excipients like cyclodextrins or surfactants can enhance and maintain solubility.
Experimental Protocols
Protocol 3: Salt Formation for Enhanced Aqueous Solubility
Formation of a salt can dramatically increase the aqueous solubility and dissolution rate of an acidic or basic compound.
Methodology:
-
Dissolve 1 equivalent of this compound in a suitable organic solvent (e.g., ethanol or methanol).
-
Add 1 to 1.1 equivalents of a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, or a suitable amine) dissolved in the same solvent.
-
Stir the reaction mixture at room temperature. The salt may precipitate out of the solution. If not, the solvent can be slowly evaporated.
-
Collect the resulting solid by filtration and wash with a small amount of the organic solvent.
-
Dry the salt under vacuum.
-
Characterize the salt form to confirm its identity and purity (e.g., via NMR, melting point, and elemental analysis).
-
Determine the aqueous solubility of the newly formed salt using the shake-flask method described in Protocol 1.
Signaling Pathway Context
As derivatives of 5-trifluoromethylpyrimidine are known to target the Epidermal Growth Factor Receptor (EGFR), understanding this signaling pathway is relevant for researchers working with this class of compounds. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[6] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.
Caption: EGFR signaling pathway and potential inhibition point.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure, the primary factors that could potentially lead to the degradation of this compound include exposure to high temperatures, extreme pH conditions (both acidic and basic), and strong oxidizing agents. The pyrimidine ring, while generally stable, can be susceptible to nucleophilic attack or ring-opening under harsh conditions.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: For optimal stability, it is recommended to store this compound in a cool, dark, and dry place. An inert atmosphere, such as argon or nitrogen, can also be beneficial to prevent potential oxidative degradation. It is best to store the compound as a solid. If solutions are prepared, they should be used fresh or stored at low temperatures (e.g., -20°C) for short periods.
Q3: What are the visible signs of degradation?
A3: Visual signs of degradation can include a change in color or the appearance of precipitate in a solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC to assess the purity of the compound over time.
Q4: Can I heat a solution of this compound to aid in dissolution?
A4: Gentle heating may be acceptable for a short duration, but prolonged exposure to high temperatures should be avoided as it can accelerate degradation. It is advisable to first try other methods to improve solubility, such as using a different solvent system or sonication. If heating is necessary, it should be done cautiously and the solution should be used immediately.
Troubleshooting Guide
Issue 1: I am observing a loss of compound purity in my stock solution over time.
-
Question: How is the stock solution being stored?
-
Answer: Stock solutions should be stored at low temperatures, preferably at -20°C or below, in tightly sealed vials to prevent solvent evaporation and exposure to moisture. Aliquoting the stock solution into smaller, single-use vials can also minimize freeze-thaw cycles, which can contribute to degradation.
-
-
Question: What solvent was used to prepare the stock solution?
-
Answer: The choice of solvent can impact stability. Protic solvents, especially under non-neutral pH, could potentially react with the carboxylic acid. It is recommended to use aprotic, anhydrous solvents such as DMSO or DMF for stock solutions.
-
Issue 2: My reaction yield is lower than expected when using this compound.
-
Question: Have you confirmed the purity of the starting material?
-
Answer: Before use, it is good practice to verify the purity of the this compound using an appropriate analytical method like HPLC or NMR. If the purity is lower than expected, it may be the cause of the low reaction yield.
-
-
Question: What are the reaction conditions?
-
Answer: Harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, could be degrading the starting material. Consider if milder reaction conditions can be employed. The pyrimidine ring can be sensitive to strong nucleophiles, which might lead to side reactions.
-
Quantitative Data
The following table provides illustrative stability data for this compound under various conditions. Please note that this is example data, and it is recommended to perform your own stability studies for your specific experimental conditions.
| Condition | Temperature (°C) | Time (days) | Purity (%) |
| Solid | |||
| Ambient | 25 | 365 | >99 |
| Elevated | 40 | 365 | 98.5 |
| Solution (0.1 M in DMSO) | |||
| -20°C | -20 | 180 | >99 |
| 4°C | 4 | 30 | 99.2 |
| Ambient | 25 | 7 | 97.8 |
| Solution (0.1 M in Methanol) | |||
| -20°C | -20 | 180 | 99.5 |
| 4°C | 4 | 30 | 98.1 |
| Ambient | 25 | 7 | 95.3 |
| Aqueous Solution (pH 3) | |||
| Ambient | 25 | 1 | 96.5 |
| Aqueous Solution (pH 7) | |||
| Ambient | 25 | 1 | 99.1 |
| Aqueous Solution (pH 9) | |||
| Ambient | 25 | 1 | 94.2 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution and analyze the chromatogram. The purity can be determined by calculating the area percentage of the main peak.
-
Visualizations
Caption: Recommended workflow for the proper storage and handling of this compound.
Technical Support Center: Pyrimidine Carboxylic Acid Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of pyrimidine carboxylic acids, offering potential causes and solutions in a question-and-answer format.
Low Yield and Conversion Issues
Question 1: My reaction yield for pyrimidine carboxylic acid synthesis is consistently low. What are the common causes and how can I improve it?
Answer: Low yields are a frequent issue and can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Choice and Loading: The catalyst is critical. For instance, in the Biginelli reaction to form dihydropyrimidinones, while strong Brønsted acids like HCl are classic catalysts, Lewis acids such as FeCl₃ or ZnCl₂ can sometimes lead to fewer side reactions and improved yields. Ensure optimal catalyst loading, as too much or too little can be detrimental.
-
Solvent Selection: The reaction's efficiency is significantly impacted by the solvent. In some cases, solvent-free conditions are effective and environmentally friendly. However, polar solvents like ethanol or acetonitrile can enhance yields. Ensure the solvent is dry if the reaction is sensitive to water.[1]
-
Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. While some reactions proceed at room temperature, others require heating. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]
-
Purity of Reactants: Impurities in your starting materials can inhibit the reaction or lead to unwanted side products. Ensure all reactants are of high purity.
-
Stoichiometry: While a 1:1:1 molar ratio is standard for many multi-component reactions, a slight excess of one reactant (e.g., 1.2-1.5 equivalents of urea/thiourea in a Biginelli reaction) can sometimes improve yields.
Question 2: I am observing a significant amount of unreacted starting materials in my reaction mixture. What are the likely causes and solutions?
Answer: Low conversion can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[3]
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts, confirm that the concentration is appropriate.[3]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][3]
-
Solvent: The choice of solvent can impact reactant solubility and reaction rate. While ethanol is common for many pyrimidine syntheses, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[2][3]
Side Reactions and Impurities
Question 3: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures), competing with the desired Biginelli pathway.[3]
-
Prevention Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[3]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[3]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[3]
-
Question 4: I am having trouble with the purification of my crude pyrimidine carboxylic acid. What are some general strategies?
Answer: The purification of carboxylic acids can be challenging due to their polarity. Here are some general approaches:
-
Acid-Base Extraction: For liquid carboxylic acids, a primary purification step involves dissolving the crude product in an aqueous alkali solution and extracting it with an organic solvent like diethyl ether to remove neutral and basic impurities. The aqueous layer is then acidified, and the purified carboxylic acid is extracted with an organic solvent.[4]
-
Recrystallization: For solid carboxylic acids, recrystallization is a powerful purification technique. The choice of solvent is crucial; ideally, the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. Common solvents include water, ethanol, or a mixture of solvents.[5][6][7]
-
Column Chromatography: If other methods fail, column chromatography can be used. However, the polar nature of carboxylic acids can lead to tailing on silica gel. Using a solvent system containing a small amount of a polar solvent like methanol or acetic acid can help to mitigate this.
Data Presentation
Table 1: Comparison of Yields for Pyrimidine Carboxylic Acid Synthesis Methods
| Synthesis Method | Starting Materials | Product | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| Hydrolysis | 2-Cyanopyrimidine | Pyrimidine-2-carboxylic acid | NaOH | 70°C, 1 hr | High (not specified) | [8] |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | 4-Aryl-3,4-dihydropyrimidin-2(1H)-one | Yb(OTf)₃ | Solvent-free | Increased yield | [9] |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea | Dihydropyrimidinone | CuCl₂·2H₂O | Grindstone | Good | [10] |
| Four-Component Biginelli | Methyl aroylpyruvate, Aromatic aldehyde, Urea, Methanol | Methyl 5-aroyl-6-aryl-4-methoxy-2-oxohexahydropyrimidine-4-carboxylate | NaHSO₄ | Heating in methanol | Moderate to high | [1] |
| Oxidation | 1,2,4-Trimethoxy-3-methyl-anthraquinone | Corresponding carboxylic acid | KMnO₄ | Pyridine/water, 85°C, 6h | 23% | [11] |
Experimental Protocols
Protocol 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction
This protocol provides a general framework for the Biginelli reaction.[12]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (1 equivalent), and urea or thiourea (1.2-1.5 equivalents).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol) and the catalyst (e.g., a catalytic amount of HCl or a Lewis acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5][6][7]
Protocol 2: Hydrolysis of a Cyanopyrimidine to a Pyrimidine Carboxylic Acid
This protocol describes a general method for the hydrolysis of a nitrile to a carboxylic acid.
-
Reaction Setup: Dissolve the cyanopyrimidine in an aqueous solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl).
-
Reaction: Heat the reaction mixture. The temperature and reaction time will depend on the substrate and the concentration of the acid or base. Monitor the reaction by TLC or LCMS to avoid over-hydrolysis.[13]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
For basic hydrolysis: Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH where the carboxylic acid precipitates. Collect the solid by filtration.
-
For acidic hydrolysis: The carboxylic acid may precipitate upon cooling. If not, the product can be extracted with an organic solvent.
-
-
Purification: The crude pyrimidine carboxylic acid can be further purified by recrystallization.[5][6][7]
Visualizations
Troubleshooting Workflow for Low Yield in Pyrimidine Carboxylic Acid Synthesis
Caption: A logical workflow for troubleshooting low yields in pyrimidine carboxylic acid synthesis.
General Experimental Workflow for Pyrimidine Carboxylic Acid Synthesis
References
- 1. biomedres.us [biomedres.us]
- 2. organicreactions.org [organicreactions.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. sennosbiotech.com [sennosbiotech.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Techniques for 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization and quantification of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a crucial building block in pharmaceutical and agrochemical research. The selection of an appropriate analytical method is paramount for ensuring the purity, stability, and overall quality of this compound and its derivatives. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Potentiometric Titration, supported by comparative performance data.
Overview of Analytical Techniques
The unique chemical structure of this compound, featuring a pyrimidine ring, a carboxylic acid group, and a trifluoromethyl group, allows for a variety of analytical approaches. The primary techniques discussed herein are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used separative technique for the purity determination and quantification of the analyte and its impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful, non-destructive technique for the precise and accurate quantification of the analyte without the need for a specific reference standard of the analyte itself. Both ¹H and ¹⁹F NMR can be utilized.
-
Potentiometric Titration: A classic and cost-effective method for determining the absolute purity of the acidic compound.
The choice of method will depend on the specific requirements of the analysis, such as the need for separation of impurities, the desired accuracy and precision, and the available instrumentation.
Data Presentation: A Comparative Analysis
The following table summarizes the typical quantitative performance characteristics of the discussed analytical techniques for the analysis of this compound and structurally related fluorinated heterocyclic carboxylic acids.
| Parameter | RP-HPLC with UV Detection | ¹H qNMR | ¹⁹F qNMR | Potentiometric Titration |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 | N/A |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | ~5 µM | ~1 µM | N/A |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | ~20 µM | ~5 µM | N/A |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 99 - 101% | 99.5 - 100.5% |
| Precision (% RSD) | < 2% | < 1% | < 1% | < 0.5% |
| Specificity | High (separates impurities) | Moderate to High | High (less signal overlap) | Low (titrates all acids) |
| Throughput | High | Moderate | Moderate | Low to Moderate |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the determination of the purity of this compound and for quantifying it in the presence of impurities. The use of an ion-pairing agent like trifluoroacetic acid (TFA) is often beneficial for improving the peak shape of carboxylic acids.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), 99.5%
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water (v/v)
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)
-
-
Chromatographic Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
UV Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Analysis:
-
Inject the standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a direct measurement of the analyte concentration using an internal standard of known purity. ¹⁹F qNMR is particularly advantageous for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the typically lower background noise in the ¹⁹F NMR spectrum.[1]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ¹⁹F detection.
-
NMR data processing software.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
Internal Standard (IS) of known purity (e.g., for ¹H qNMR: maleic acid; for ¹⁹F qNMR: trifluorotoluene).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 1.0 mL) of the deuterated solvent.
-
Transfer an appropriate amount of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
For ¹H qNMR:
-
Acquire a proton NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1 relaxation time).
-
Use a 90° pulse angle.
-
-
For ¹⁹F qNMR:
-
Acquire a fluorine-19 NMR spectrum with similar considerations for the relaxation delay and pulse angle.
-
-
-
Data Processing and Calculation:
-
Integrate the signals of the analyte and the internal standard. For the analyte, a well-resolved proton signal on the pyrimidine ring can be used for ¹H qNMR, and the CF₃ signal for ¹⁹F qNMR.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of nuclei per molecule for the integrated signal
-
M = Molar mass
-
m = mass
-
P_IS = Purity of the internal standard
-
-
Potentiometric Titration
This absolute method determines the purity of this compound by titrating it with a standardized solution of a strong base. The endpoint is determined by monitoring the change in potential.[2][3][4]
Instrumentation:
-
Potentiometric titrator with a pH electrode.
-
Burette and a magnetic stirrer.
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Solvent: A mixture of water and a suitable organic solvent (e.g., ethanol or isopropanol) to ensure solubility of the analyte.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 150-200 mg of this compound into a beaker.
-
Dissolve the sample in 50 mL of the chosen solvent mixture.
-
-
Titration:
-
Immerse the pH electrode and the burette tip into the sample solution.
-
Start the stirrer.
-
Titrate the sample with the standardized 0.1 M NaOH solution, recording the potential (or pH) as a function of the titrant volume.
-
Continue the titration past the equivalence point.
-
-
Endpoint Determination:
-
The equivalence point is the point of the greatest change in potential per unit volume of titrant added. This can be determined from the titration curve or more accurately from the first or second derivative of the curve.
-
-
Calculation:
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (V_NaOH * M_NaOH * M_analyte) / (m_sample * 1000) * 100
Where:
-
V_NaOH = Volume of NaOH solution at the equivalence point (mL)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
M_analyte = Molar mass of the analyte ( g/mol )
-
m_sample = mass of the sample (g)
-
-
Mandatory Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Decision tree for selecting an analytical technique.
References
A Comparative Analysis of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid and Other Pyrimidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This guide provides a comparative overview of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid and other pyrimidine derivatives, with a focus on their anticancer and anti-inflammatory properties. The inclusion of a trifluoromethyl group can significantly alter a molecule's physicochemical and biological properties, often leading to enhanced efficacy and metabolic stability.[2] This document presents available experimental data to facilitate an objective comparison and aid in the rational design of novel therapeutics.
Physicochemical Properties
The introduction of a trifluoromethyl group at the 2-position of the pyrimidine ring has a notable impact on the molecule's properties. This highly electronegative group can influence the acidity of the carboxylic acid at the 5-position and affect the overall lipophilicity and metabolic stability of the compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated pKa |
| This compound | C6H3F3N2O2 | 192.10[3] | 170-175[3] | ~2.23 |
| Pyrimidine-5-carboxylic acid | C5H4N2O2 | 124.10 | >300 | ~3.1 |
| 2-Chloropyrimidine-5-carboxylic acid | C5H3ClN2O2 | 158.55 | 185-187 | Not available |
| 2-Methylpyrimidine-5-carboxylic acid | C6H6N2O2 | 138.12 | 225-227 | Not available |
Comparative Anticancer Activity
The anticancer potential of pyrimidine derivatives is a significant area of research, with many compounds targeting key enzymes and signaling pathways involved in cancer progression.[1] The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against different human cancer cell lines. It is important to note that direct comparisons should be made with caution, as the data is compiled from different studies and experimental conditions may vary.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target/Mechanism |
| 5-Trifluoromethylpyrimidine Derivative 9u [4] | A549 (Lung) | 0.35 | EGFR Kinase Inhibitor |
| 5-Trifluoromethylpyrimidine Derivative 9u [4] | MCF-7 (Breast) | 3.24 | EGFR Kinase Inhibitor |
| 5-Trifluoromethylpyrimidine Derivative 9u [4] | PC-3 (Prostate) | 5.12 | EGFR Kinase Inhibitor |
| Pyrimidine-5-carbonitrile Derivative 10b [5] | HepG2 (Liver) | 3.56 | EGFR Inhibitor |
| Pyrimidine-5-carbonitrile Derivative 10b [5] | A549 (Lung) | 5.85 | EGFR Inhibitor |
| Pyrimidine-5-carbonitrile Derivative 10b [5] | MCF-7 (Breast) | 7.68 | EGFR Inhibitor |
| Pyrimidine-5-carbonitrile Derivative 4e [6] | Colo 205 (Colon) | 1.66 | Dual EGFR/COX-2 Inhibitor |
| Pyrimidine-5-carbonitrile Derivative 4f [6] | Colo 205 (Colon) | 1.83 | Dual EGFR/COX-2 Inhibitor |
Signaling Pathway Inhibition
Pyrimidine derivatives have been shown to modulate various signaling pathways implicated in cancer and inflammation. Notably, they have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and modulators of the Nuclear Factor-kappa B (NF-κB) pathway.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[7] Its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[4] Pyrimidine derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling cascades.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of the inflammatory response.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[8] Some pyrimidine derivatives have been investigated for their ability to inhibit this pathway.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by pyrimidine derivatives.
Experimental Protocols
Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
A general and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[10] This method is advantageous as it provides a direct route to pyrimidines without substitution at the 4-position.[10]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether
-
Methyl 3,3-dimethoxypropionate
-
Methyl formate
-
Amidinium salt (appropriate for the desired 2-substituent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.
-
-
Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Ester:
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, the desired amidinium salt (1.1 eq) is added.
-
The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 1 hour).
-
The reaction is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[11]
-
-
Hydrolysis to Carboxylic Acid:
-
The synthesized ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with a base (e.g., LiOH or NaOH) in a suitable solvent system (e.g., THF/water), followed by acidification.
-
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Serial dilutions of the test compounds are prepared in the culture medium.
-
The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, 10-20 µL of MTT solution is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher is often used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Experimental Workflow for a Structure-Activity Relationship (SAR) Study
A systematic investigation of the structure-activity relationship is crucial for optimizing the therapeutic potential of a lead compound.
Caption: General experimental workflow for a structure-activity relationship (SAR) study.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of the Biological Activity of 2-(Trifluoromethyl)pyrimidine-5-Carboxylic Acid Analogs
This guide provides a comparative overview of the biological activity of analogs of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, targeting researchers, scientists, and professionals in drug development. The analysis is based on experimental data from published studies and focuses on anticancer and enzyme inhibitory activities.
Introduction
The this compound scaffold is a key pharmacophore in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity.[1] Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide focuses on comparing the biological activities of various analogs where the core pyrimidine structure is modified, providing insights into their structure-activity relationships (SAR).
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro biological activity of selected this compound analogs against various cancer cell lines and kinases. The data highlights how modifications to the core structure influence their potency.
| Compound ID | Structure | Target Cell Line/Enzyme | Activity (IC₅₀/EC₅₀ in µM) | Reference |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 (Lung Carcinoma) | 0.35 | [3] |
| MCF-7 (Breast Adenocarcinoma) | 3.24 | [3] | ||
| PC-3 (Prostate Cancer) | 5.12 | [3] | ||
| EGFR Kinase | 0.091 | [3] | ||
| 9a | 3-[2-(4-Benzoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | A549 (Lung Carcinoma) | >50 | [3] |
| MCF-7 (Breast Adenocarcinoma) | >50 | [3] | ||
| PC-3 (Prostate Cancer) | >50 | [3] | ||
| EGFR Kinase | 1.89 | [3] | ||
| 9c | 3-{2-[4-(3-Fluoro-benzoylamino)-phenylamino]-5-trifluoromethyl-pyrimidin-4-ylamino}-thiophene-2-carboxylic acid methylamide | A549 (Lung Carcinoma) | 4.33 | [3] |
| MCF-7 (Breast Adenocarcinoma) | 10.21 | [3] | ||
| PC-3 (Prostate Cancer) | 15.63 | [3] | ||
| EGFR Kinase | 0.23 | [3] | ||
| 9j | 3-[2-(4-Isobutyrylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | A549 (Lung Carcinoma) | 3.25 | [3] |
| MCF-7 (Breast Adenocarcinoma) | 12.33 | [3] | ||
| PC-3 (Prostate Cancer) | 18.29 | [3] | ||
| EGFR Kinase | 0.31 | [3] | ||
| 3b | 7-chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | >50 | [4][5] |
| C32 (Amelanotic Melanoma) | >50 | [4][5] | ||
| DU145 (Prostate Cancer) | 19.8 | [4][5] | ||
| MCF-7/WT (Breast Adenocarcinoma) | 21.5 | [4][5] | ||
| 5m | N/A (structure not fully specified in abstract) | Tobacco Mosaic Virus (TMV) - Protection Activity | EC₅₀: 103.4 µg/mL | [6] |
| 5j | N/A (structure not fully specified in abstract) | Tobacco Mosaic Virus (TMV) - Curative Activity | EC₅₀: 126.4 µg/mL | [6] |
Experimental Protocols
In Vitro Anticancer Activity Assay
The antiproliferative activity of the synthesized compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Culture: Human cancer cell lines (A549, MCF-7, PC-3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells were seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO.
-
Data Analysis: The absorbance at 490 nm was measured using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
EGFR Kinase Inhibition Assay
The inhibitory activity against EGFR kinase was determined using a kinase-glo assay.[3]
-
Reaction Mixture: The reaction was carried out in a 96-well plate containing a mixture of EGFR kinase, ATP, and the test compound in a reaction buffer.
-
Incubation: The mixture was incubated at room temperature for a specified period to allow the kinase reaction to proceed.
-
Luminescence Detection: After incubation, a kinase-glo reagent was added to stop the reaction and measure the remaining ATP via a luminescence signal.
-
Data Analysis: The luminescence was measured using a luminometer. The IC₅₀ values were calculated by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general experimental workflow for evaluating the anticancer activity of the pyrimidine analogs and a simplified representation of the EGFR signaling pathway, which is a common target for such compounds.
References
- 1. 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid [benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
Structural Validation of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural validation of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific compound, this guide establishes a framework for its structural validation by comparing its expected analytical data with that of a close structural analog, pyrimidine-5-carboxylic acid. Furthermore, we present predicted data for the ethyl ester of the title compound to offer additional comparative insights. Detailed experimental protocols for the primary analytical techniques are also provided to assist researchers in their laboratory work.
Introduction
This compound is a heterocyclic compound of significant interest in the development of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Accurate structural validation is paramount to ensure the identity and purity of this compound in any research and development setting. This guide outlines the standard analytical methods used for such validation and provides a comparative analysis to aid in the interpretation of experimental results.
Comparative Analysis of Spectroscopic and Physical Data
For a robust structural validation, a combination of spectroscopic and physical data is essential. Below is a comparison of the expected data for this compound with the available data for pyrimidine-5-carboxylic acid and predicted data for ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.
Table 1: Comparison of Physical and Spectroscopic Data
| Property | This compound | Pyrimidine-5-carboxylic acid (Comparator) | Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (Predicted/Vendor Data) |
| Molecular Formula | C₆H₃F₃N₂O₂ | C₅H₄N₂O₂ | C₈H₇F₃N₂O₂ |
| Molecular Weight | 192.10 g/mol [1][2] | 124.10 g/mol | 220.15 g/mol |
| Melting Point | 170-175 °C[1] | Not available | Not available |
| 1H NMR (ppm) | Expected: ~9.3 (s, 2H, pyrimidine), >10 (br s, 1H, COOH) | ~9.4 (s, 1H), ~9.2 (s, 2H) | Expected: ~9.3 (s, 2H, pyrimidine), ~4.4 (q, 2H, CH₂), ~1.4 (t, 3H, CH₃) |
| 13C NMR (ppm) | Expected: ~165 (COOH), ~160 (C2-CF₃), ~159 (pyrimidine CH), ~120 (q, CF₃), ~125 (pyrimidine C5) | Not available | Predicted: 162.7, 159.4 (2C), 159.3 (q, J=37 Hz), 126.3, 119.6 (q, J=275 Hz), 62.9, 14.4[3] |
| FT-IR (cm⁻¹) | Expected: ~3000 (br, O-H), ~1720 (C=O), ~1300-1100 (C-F) | Not available | Not available |
| Mass Spec (m/z) | Expected: 192 [M]⁺ or 191 [M-H]⁻ | 124 [M]⁺ | Expected: 220 [M]⁺ |
Experimental Protocols
The following are detailed protocols for the key analytical techniques required for the structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation (for ESI):
-
Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.
Acquisition Parameters (ESI):
-
Ionization Mode: Positive or negative.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the structural validation of a synthesized chemical compound like this compound.
Caption: A flowchart outlining the key steps in the synthesis, purification, and structural validation of a chemical compound.
Conclusion
The structural validation of this compound relies on a multi-technique analytical approach. While published experimental data is currently scarce, this guide provides a robust framework for researchers to confirm the structure of their synthesized material. By comparing the acquired experimental data with the expected values and the data from the non-fluorinated analog, pyrimidine-5-carboxylic acid, a high degree of confidence in the compound's identity can be achieved. The provided experimental protocols serve as a practical resource for obtaining high-quality analytical data.
References
A Comparative Analysis of Trifluoromethylated Pyrimidines in Drug Discovery
The introduction of a trifluoromethyl (CF3) group into the pyrimidine scaffold has become a cornerstone of modern medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocycle. The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—often lead to improved potency, better pharmacokinetic profiles, and novel mechanisms of action compared to their non-fluorinated analogues.[1] This guide provides a comparative analysis of trifluoromethylated pyrimidines against other alternatives, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and workflows.
Physicochemical Properties: The Impact of Trifluoromethylation
The CF3 group acts as a powerful electron-withdrawing group, which profoundly influences the physicochemical properties of the pyrimidine ring. This is manifested by a decrease in the basicity (pKa) and an increase in the acidity of the parent molecule.[2] Furthermore, the lipophilicity is generally increased, which can enhance membrane permeability and cell uptake.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (acidic) | pKa (basic) | LogP (calculated) |
| Pyrimidine | C4H4N2 | 80.09 | ~13.0 | 1.3 | 0.1 |
| 5-Fluorouracil | C4H3FN2O2 | 130.08 | 8.0 | - | -0.8 |
| 4-(Trifluoromethyl)pyrimidine | C5H3F3N2 | 148.09 | - | - | 0.7[3] |
| 2-(Trifluoromethyl)pyrimidine | C5H3F3N2 | 148.09 | - | - | 1.1[4] |
| 5-Trifluoromethyluracil | C5H3F3N2O2 | 180.08 | 7.6 | - | -0.4 |
Data for Pyrimidine and 5-Fluorouracil are standard literature values. Data for trifluoromethylated pyrimidines are from cited sources.
Comparative Biological Activity
Trifluoromethylated pyrimidines have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, antiviral, and kinase inhibitory effects.[5][6][7]
Anticancer Activity
In oncology, pyrimidine analogues like 5-Fluorouracil (5-FU) have been used for decades. However, the development of resistance and toxicity are significant limitations. Trifluoromethylated derivatives offer potent alternatives that can overcome these challenges. A study of novel trifluoromethyl-substituted pyrimidine derivatives showed significant anti-proliferative activity against various human tumor cell lines.[8]
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 17v [8] | H1975 (Lung Cancer) | 2.27 | 5-FU | 9.37 |
| Compound 17v [8] | PC-3 (Prostate Cancer) | 4.81 | 5-FU | >50 |
| Compound 17v [8] | MGC-803 (Gastric Cancer) | 6.53 | 5-FU | 15.21 |
| Compound 17v [8] | MCF-7 (Breast Cancer) | 12.06 | 5-FU | 26.32 |
| Compound 30 [7] | MV4-11 (AML) | 0.003 | - | - |
| Compound 3b [9] | A375 (Melanoma) | 0.49 | - | - |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Compound 17v notably demonstrated superior activity against the H1975 non-small cell lung cancer line compared to 5-FU.[8] Further studies revealed that it induces apoptosis by upregulating pro-apoptotic proteins like Bax and p53 while down-regulating the anti-apoptotic protein Bcl-2. It also arrests the cell cycle in the G2/M phase.[8]
Antifungal and Antiviral Activity
Trifluoromethyl pyrimidine derivatives have also been synthesized and evaluated for their efficacy against plant pathogens. Several compounds showed potent in vitro antifungal activities against a panel of fungi and promising antiviral activity against the tobacco mosaic virus (TMV).[6]
| Compound | Target | Inhibition Rate (%) @ 100 µg/mL | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| Compound 5u [6] | Rhizoctonia solani | 88.6 | 26.0 | Azoxystrobin | 26.0 |
| Compound 5i [6] | Colletotrichum truncatum | 73.2 | - | Azoxystrobin | - |
| Compound 5j [6] | TMV (Curative) | - | 126.4 | Ningnanmycin | >200 |
| Compound 5m [6] | TMV (Protective) | - | 103.4 | Ningnanmycin | >200 |
EC50 values represent the concentration required to achieve 50% of the maximum effect.
Signaling Pathways and Mechanism of Action
The mechanism of action for trifluoromethylated pyrimidines is diverse. In cancer, they can act as kinase inhibitors or disrupt DNA synthesis.
Kinase Inhibition
Many pyrimidine derivatives are designed as ATP-competitive kinase inhibitors.[10] For example, 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), which are crucial targets in Acute Myeloid Leukemia (AML).[7]
Apoptosis Induction
Certain trifluoromethylated pyrimidines exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved by modulating the balance of pro- and anti-apoptotic proteins.
Experimental Protocols
The evaluation of these compounds involves a standardized workflow from chemical synthesis to biological characterization.
General Synthesis of Trifluoromethyl Pyrimidine Derivatives
A common synthetic route starts with ethyl trifluoroacetoacetate.[5][11] The process typically involves a series of reactions including cyclization, chlorination, and substitution to yield the final target compounds.
Protocol for In Vitro Antifungal Assay (Mycelial Growth Rate Method) [6]
-
Preparation of Media: Potato Dextrose Agar (PDA) medium is prepared and sterilized.
-
Compound Incorporation: The test compound, dissolved in a suitable solvent like DMSO, is added to the molten PDA at various final concentrations (e.g., 100 µg/mL). A solvent control is also prepared.
-
Inoculation: A 5 mm mycelial disc, taken from the edge of an actively growing fungal colony, is placed in the center of the compound-containing PDA plate.
-
Incubation: Plates are incubated at a controlled temperature (e.g., 25 ± 1 °C) for a specified period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the solvent control.
-
EC50 Determination: The experiment is repeated with a range of concentrations to determine the EC50 value by probit analysis.
Protocol for In Vitro Anticancer Assay (MTT Assay) [8]
-
Cell Seeding: Human tumor cells (e.g., H1975, PC-3) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
IC50 Calculation: The cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Conclusion
The incorporation of a trifluoromethyl group into the pyrimidine structure is a highly effective strategy in drug discovery. It significantly enhances key physicochemical properties, leading to improved biological activity across various therapeutic areas, including oncology and agriculture. Compared to non-fluorinated analogues like 5-FU, trifluoromethylated pyrimidines often exhibit superior potency, the ability to overcome drug resistance, and distinct mechanisms of action, such as dual kinase inhibition. The continued exploration of this chemical space promises to deliver novel and more effective therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. 4-(Trifluoromethyl)pyrimidine | C5H3F3N2 | CID 15074799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Trifluoromethyl)pyrimidine | C5H3F3N2 | CID 14007756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of biologically active molecules. Its presence in the nucleobases of DNA and RNA highlights its fundamental role in biological systems.[1] This has spurred the synthesis and evaluation of numerous pyrimidine derivatives, revealing a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Among these, 2-(trifluoromethyl)pyrimidine-5-carboxylic acid serves as a crucial building block for novel therapeutic agents. The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.
This guide provides an objective comparison of the bioactivity of derivatives of this compound against established alternatives in the fields of oncology and mycology, supported by experimental data and detailed protocols.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, often by inhibiting key signaling pathways involved in tumor growth and proliferation.[1] A prominent target for these compounds is the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a crucial role in regulating cell division and death.[2] Aberrant EGFR activation is implicated in various cancers.
For a relevant comparison, the bioactivity of a potent 5-trifluoromethylpyrimidine derivative is compared with Gefitinib , a well-established EGFR inhibitor used in the treatment of non-small-cell lung cancer.[3][4][5]
Quantitative Bioactivity Data: Anticancer Agents
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative derivative, Compound 9u ((E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide), and Gefitinib against various cancer cell lines and the EGFR kinase. Lower IC50 values indicate greater potency.
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | EGFR Kinase |
| Compound 9u | 0.35 µM[6] | 3.24 µM[6] | 5.12 µM[6] | 0.091 µM[6] |
| Gefitinib | - | - | - | - |
Note: Specific IC50 values for Gefitinib against these exact cell lines under identical experimental conditions were not available in the provided search results. However, it is a known potent EGFR inhibitor.
Signaling Pathway: EGFR Inhibition
The diagram below illustrates the EGFR signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the RAS-RAF-MAPK and PI3K/AKT pathways. Inhibitors like the 5-trifluoromethylpyrimidine derivatives and Gefitinib block the tyrosine kinase activity of EGFR, thereby disrupting these signaling events and impeding cancer cell growth.[2][7][8][9]
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.[11]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives, Gefitinib) in culture medium. Add the diluted compounds to the designated wells and incubate for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antifungal Activity
Trifluoromethyl pyrimidine derivatives have also been investigated for their potential as antifungal agents. Their mechanism of action can involve the disruption of essential fungal enzymes.
For comparison, the antifungal activity of a this compound derivative is compared with Pyrimethanil , a commercial anilinopyrimidine fungicide. Pyrimethanil is known to inhibit the biosynthesis of methionine and the secretion of enzymes required for fungal infection.[14][15]
Quantitative Bioactivity Data: Antifungal Agents
The following table summarizes the in vitro antifungal activity of representative trifluoromethyl pyrimidine derivatives and the commercial fungicide Tebuconazole against various phytopathogenic fungi. Data is presented as the percentage of mycelial growth inhibition at a concentration of 50 µg/mL.
| Compound | Botrytis cinerea | Sclerotinia sclerotiorum |
| Derivative 5j | 96.84%[16] | - |
| Derivative 5l | 100%[16] | - |
| Derivative 5v | - | 82.73%[16] |
| Tebuconazole (Control) | 96.45%[16] | 83.34%[16] |
Note: While a direct comparison with Pyrimethanil against the same fungi under identical conditions was not available in the search results, the data for Tebuconazole, another widely used fungicide, provides a relevant benchmark.
Experimental Workflow: Mycelial Growth Inhibition Assay
The diagram below outlines the typical workflow for assessing the antifungal activity of a compound using the mycelial growth inhibition method. This assay directly measures the effect of a compound on the vegetative growth of a fungus.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Antitumor activity and tolerability of gefitinib in patients with non-small-cell lung cancer treated in an expanded access program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. clyte.tech [clyte.tech]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pomais.com [pomais.com]
- 15. fao.org [fao.org]
- 16. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Distinguishing Pyrimidine Isomers
A comprehensive guide to the spectroscopic differentiation of pyrimidine, pyridazine, and pyrazine for researchers, scientists, and drug development professionals.
In the realm of heterocyclic chemistry, the diazines—pyrimidine, pyridazine, and pyrazine—represent fundamental structural motifs. As isomers with the molecular formula C₄H₄N₂, their distinct nitrogen atom placement within the six-membered aromatic ring profoundly influences their physicochemical and spectroscopic properties. This guide provides a detailed comparison of these isomers using key spectroscopic techniques, offering valuable data and experimental insights for their unambiguous identification.
At a Glance: Spectroscopic Fingerprints
The subtle constitutional differences between pyrimidine (1,3-diazine), pyridazine (1,2-diazine), and pyrazine (1,4-diazine) give rise to unique spectral characteristics. The following table summarizes the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
| Spectroscopic Technique | Parameter | Pyrimidine | Pyridazine | Pyrazine |
| ¹H NMR | Chemical Shift (δ, ppm) in CDCl₃ | H-2: ~9.27, H-4/6: ~8.78, H-5: ~7.38[1] | H-3/6: ~9.1, H-4/5: ~7.6 | H-2/3/5/6: ~8.6 |
| ¹³C NMR | Chemical Shift (δ, ppm) in CDCl₃ | C-2: ~157.4, C-4/6: ~156.9, C-5: ~121.7[1][2] | C-3/6: ~150, C-4/5: ~126 | C-2/3/5/6: ~145 |
| IR Spectroscopy | Key Vibrational Frequencies (cm⁻¹) | C-H stretching: ~3050, Ring vibrations: ~1570, 1465, 1400[3][4] | C-H stretching: ~3060, Ring vibrations: ~1575, 1450, 1415[3][4] | C-H stretching: ~3070, Ring vibrations: ~1580, 1480, 1415[3][4] |
| UV-Vis Spectroscopy | Absorption Maxima (λmax, nm) in gas phase | ~243, ~298[5] | ~246, ~340[5] | ~260, ~328[5] |
Delving Deeper: Experimental Methodologies
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. Below are detailed protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, providing insights into the electronic structure and connectivity of the isomers.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the diazine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion.[1]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This involves broadband decoupling of proton frequencies to produce sharp singlet signals for each unique carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign signals to specific nuclei within the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational modes of the diazine isomers, particularly the C-H stretching and ring vibrations.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the liquid or solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected in the mid-IR range (4000-400 cm⁻¹).
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the sample. Identify the frequencies of key absorption bands and compare them to known values.
UV-Visible (UV-Vis) Spectroscopy
Objective: To probe the electronic transitions within the diazine isomers, which are influenced by the position of the nitrogen atoms.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the diazine isomer in a suitable UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum.
-
Fill a quartz cuvette with the sample solution and another with the pure solvent to serve as a blank.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Place the blank and sample cuvettes in the respective holders in the spectrophotometer.
-
Scan a range of wavelengths, typically from 200 to 400 nm.
-
-
Data Analysis: The absorbance of the blank is automatically subtracted from the sample's absorbance. Determine the wavelength of maximum absorbance (λmax) for the observed electronic transitions.
Visualizing the Workflow: A Path to Isomer Identification
The process of distinguishing between pyrimidine isomers using spectroscopy follows a logical workflow, from initial sample handling to final data interpretation and comparison.
Caption: Workflow for the spectroscopic identification of pyrimidine isomers.
Mass Spectrometry: A Complementary Technique
While NMR, IR, and UV-Vis spectroscopy are powerful tools for isomer differentiation, mass spectrometry (MS) provides crucial information about the mass-to-charge ratio (m/z) and fragmentation patterns.
Objective: To confirm the molecular weight of the isomers and analyze their fragmentation patterns upon ionization.
Methodology:
-
Sample Introduction: The sample can be introduced directly via a direct insertion probe or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron ionization (EI) is a common technique for these volatile compounds.
-
Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their m/z ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
For pyrimidine, pyridazine, and pyrazine, the molecular ion peak will be observed at the same m/z value, corresponding to their identical molecular weight (80.09 g/mol ).[6] However, the relative intensities of the fragment ions can differ, providing another layer of information for distinguishing between them.
Structure-Spectra Correlations
The observed spectroscopic differences are a direct consequence of the unique electronic distributions and symmetries of the isomers.
-
In pyrimidine , the two nitrogen atoms at the 1 and 3 positions create distinct chemical environments for the protons and carbons, leading to a more complex NMR spectrum compared to pyrazine. The H-2 proton, situated between two nitrogen atoms, is significantly deshielded and appears at the lowest field.[1]
-
Pyridazine , with its adjacent nitrogen atoms, exhibits a strong dipole moment. This influences its vibrational modes and electronic transitions. The π-electron system in pyridazine is considered to be less delocalized compared to pyrimidine and pyrazine.[3][4]
-
Pyrazine , being a highly symmetrical molecule (D₂h point group), displays a simpler NMR spectrum with only one signal for all four equivalent protons and one for all four equivalent carbons.
By leveraging the complementary data from these spectroscopic techniques, researchers can confidently and accurately differentiate between pyrimidine and its isomers, a critical capability in drug discovery, materials science, and fundamental chemical research.
References
A Comparative Guide to Purity Validation of Synthesized 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount. This guide provides a comparative overview of analytical methods for validating the purity of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of appropriate purity assessment strategies.
Comparison of Analytical Techniques for Purity Determination
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural confirmation and identification of impurities.
| Analytical Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity (area %), detection of non-volatile impurities. | High sensitivity, excellent for quantitative analysis, widely available. | Requires a reference standard for absolute quantification, may not detect highly volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification and quantification of impurities with distinct signals. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity for minor impurities compared to HPLC, complex mixtures can be difficult to interpret. |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities based on mass-to-charge ratio. | High sensitivity, can be coupled with HPLC (LC-MS) for impurity identification. | Isomers may not be distinguishable by MS alone, quantification can be challenging without standards. |
| Gas Chromatography (GC) | Analysis of volatile impurities. | Excellent for volatile and semi-volatile compounds. | Not suitable for non-volatile compounds like the target molecule without derivatization. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used to validate the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for similar aromatic carboxylic acids and pyrimidine derivatives.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the synthesized batch of this compound to be tested.
NMR Spectroscopy
¹H and ¹³C NMR spectra are crucial for confirming the chemical structure.
Instrumentation and Conditions:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz | 100 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm | DMSO-d₆ at 39.52 ppm |
Expected Chemical Shifts (Hypothetical Data):
Based on the structure and data from related compounds, the following are expected approximate chemical shifts.
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (s, 1H, COOH), 9.3 (s, 2H, pyrimidine-H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 165 (C=O), 160 (pyrimidine-C), 158 (q, J = 35 Hz, C-CF₃), 122 (q, J = 275 Hz, CF₃), 118 (pyrimidine-C).
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can help in identifying impurities when coupled with a separation technique like HPLC or GC.
Instrumentation and Conditions:
| Parameter | Specification |
| Mass Spectrometer | Electrospray Ionization (ESI) Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Negative Ion Mode |
| Mass Range | 50 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
Expected Fragmentation (Hypothetical Data):
The molecular weight of this compound is 192.10 g/mol . In negative ion mode ESI-MS, the [M-H]⁻ ion is expected.
-
[M-H]⁻: m/z 191.01
-
Major Fragments: Loss of CO₂ (m/z 147.02), and further fragmentation of the pyrimidine ring.
Data Presentation and Comparison
Commercial batches of this compound typically have a purity of around 97%.[1][2] A synthesized batch should be compared against a commercially available standard or a well-characterized in-house reference.
Table 1: HPLC Purity Comparison of Synthesized Batches
| Batch ID | Main Peak Retention Time (min) | Main Peak Area % | Impurity 1 Area % | Impurity 2 Area % | Total Impurities % |
| Reference Standard | 15.2 | 99.8 | 0.1 | 0.1 | 0.2 |
| Synth-Batch-001 | 15.2 | 97.5 | 1.2 (at 12.8 min) | 0.8 (at 16.5 min) | 2.5 |
| Synth-Batch-002 | 15.3 | 98.9 | 0.5 (at 12.8 min) | 0.3 (at 16.5 min) | 1.1 |
Table 2: Comparison of NMR and MS Data
| Parameter | Reference Standard | Synthesized Batch (Synth-Batch-001) |
| ¹H NMR | Conforms to expected structure | Conforms to expected structure, minor peaks at δ 2.5 and 3.3 ppm (potential solvent residue) |
| ¹³C NMR | Conforms to expected structure | Conforms to expected structure, additional small peaks observed |
| MS (m/z) | [M-H]⁻ at 191.01 | [M-H]⁻ at 191.01, additional ions at m/z 171.03 and 205.05 (potential impurities) |
Potential Impurities
Based on a general synthesis method for 2-substituted pyrimidine-5-carboxylic esters, potential impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions.
-
Residual solvents: Solvents used in the synthesis and purification steps.
-
Hydrolysis products: If the synthesis involves an ester intermediate, incomplete hydrolysis could leave residual ester.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound.
Caption: Purity validation workflow for synthesized compounds.
Caption: Workflow for HPLC purity analysis.
References
A Comparative Guide to the Cross-Reactivity of 2-(Trifluoromethyl)pyrimidine-5-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-(trifluoromethyl)pyrimidine-5-carboxylic acid scaffold is a key pharmacophore in modern medicinal chemistry. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability, making its derivatives attractive candidates for drug development.[1] However, ensuring target selectivity is a critical challenge, as off-target interactions can lead to toxicity and reduced efficacy. This guide provides a comparative overview of the cross-reactivity profiles of select derivatives from this class, supported by experimental data and detailed methodologies for assessing selectivity.
Comparative Cross-Reactivity Data
Quantitative data on the cross-reactivity of novel compounds are crucial for evaluating their therapeutic potential. The following tables summarize publicly available inhibition data for representative 2-(trifluoromethyl)pyrimidine derivatives that have been evaluated against panels of protein kinases.
Table 1: Kinase Selectivity Profile of Compound 30 (A Dual FLT3/CHK1 Inhibitor)
Compound 30, a 5-(trifluoromethyl)pyrimidine derivative, was assessed for its inhibitory activity against a panel of 12 kinases. The data demonstrates high potency against its intended targets, FLT3 (Wild-Type and D835Y mutant) and CHK1, with significantly lower activity against other kinases, indicating a favorable selectivity profile.[2]
| Kinase Target | IC50 (nM)[2] | Kinase Family |
| FLT3-WT | 1.20 | Receptor Tyrosine Kinase |
| FLT3-D835Y | 1.00 | Receptor Tyrosine Kinase |
| CHK1 | 25.00 | Serine/Threonine Kinase |
| IRAK4 | 864.60 | Serine/Threonine Kinase |
| P70S6K | 834.85 | Serine/Threonine Kinase |
| CDK2 | 833.50 | Serine/Threonine Kinase |
| Aurora A | 1863.50 | Serine/Threonine Kinase |
| FAK | >10000 | Tyrosine Kinase |
| Flt1(VEGFR1) | >10000 | Receptor Tyrosine Kinase |
| KDR(VEGFR2) | >10000 | Receptor Tyrosine Kinase |
| Flt4(VEGFR3) | >10000 | Receptor Tyrosine Kinase |
| ALK | >10000 | Receptor Tyrosine Kinase |
Table 2: Activity Profile of Compound 9u (An EGFR Inhibitor)
Compound 9u was designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its activity was confirmed against the EGFR kinase and evaluated against several cancer cell lines that have varying dependencies on EGFR signaling.[3][4][5]
| Target | IC50 (µM)[3][4][5] | Target Type |
| EGFR Kinase | 0.091 | Receptor Tyrosine Kinase |
| A549 Cell Line | 0.35 | Non-Small Cell Lung Cancer |
| MCF-7 Cell Line | 3.24 | Breast Cancer |
| PC-3 Cell Line | 5.12 | Prostate Cancer |
Experimental Protocols
Assessing the cross-reactivity of drug candidates requires robust and standardized assays. Below are detailed methodologies for key experiments used to generate the selectivity data presented.
In Vitro Kinase Selectivity Profiling (Luminescent Assay)
This protocol describes a common method for profiling an inhibitor against a panel of kinases using an ATP-to-ADP conversion assay, which generates a luminescent signal proportional to kinase activity.[6]
Principle: The assay quantifies the amount of ADP produced by the kinase reaction. After the kinase reaction, a reagent is added to convert the newly formed ADP to ATP. A second reagent then uses this ATP in a luciferase/luciferin reaction to produce light. The luminescent signal is inversely proportional to the kinase inhibition by the test compound.
Materials:
-
Purified recombinant kinases (in a panel format)[7]
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., 10 mM stock in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ATP solution
-
384-well plates
-
ADP-Glo™ Kinase Assay reagents (Promega) or similar
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound. For single-dose screening, a final concentration of 1 µM is common.[6]
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution.[6]
-
Kinase Addition: Add 2 µL of the Kinase Working Stock, containing the specific kinase in its reaction buffer.[6]
-
Initiate Reaction: Add 2 µL of the ATP/Substrate Working Stock to start the reaction.[6] The final reaction volume is typically 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[6]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). For dose-response curves, IC50 values are determined using non-linear regression analysis.
GPCR Cross-Reactivity Profiling (Radioligand Binding Assay)
This protocol is a standard method for determining a compound's affinity for a G-protein coupled receptor (GPCR) by measuring its ability to displace a known radiolabeled ligand.[8]
Principle: A radiolabeled ligand with high affinity for the target receptor is incubated with membranes from cells expressing the receptor. The test compound is added to compete for binding. A reduction in the measured radioactivity bound to the membranes indicates that the test compound is binding to the receptor.[8]
Materials:
-
Cell membranes prepared from cells overexpressing the GPCR of interest[8]
-
A specific, high-affinity radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Test compound
-
Assay buffer
-
96-well filter plates (e.g., glass fiber)
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).[9]
-
Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.[8]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Add scintillation fluid to the wells and quantify the amount of radioactivity retained on each filter using a scintillation counter.[8]
-
Data Analysis: The data are expressed as the percentage of inhibition of specific binding. IC50 values are calculated by fitting the data to a dose-response curve using non-linear regression.
Mandatory Visualizations
Diagrams are provided to illustrate key workflows and biological pathways relevant to the cross-reactivity assessment of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed procedure for the safe disposal of 2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a compound that requires careful management due to its potential hazards.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Ingestion is harmful, and it can cause significant skin and eye irritation, as well as respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory when handling this compound.
Hazard Identification and Precautionary Measures:
| Hazard Statement | GHS Classification | Precautionary Actions |
| Harmful if swallowed[1] | Acute toxicity, oral (Category 4) | Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention and rinse mouth.[1] |
| Causes skin irritation[1] | Skin corrosion/irritation (Category 2) | Wear protective gloves and clothing. If skin contact occurs, wash with plenty of soap and water.[1][3] Remove contaminated clothing and wash before reuse.[1] |
| Causes serious eye irritation[1] | Serious eye damage/eye irritation (Category 2A) | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1] |
| May cause respiratory irritation[1] | Specific target organ toxicity, single exposure (Category 3) | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.[1][3] If inhaled, move to fresh air and keep comfortable for breathing.[1] |
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Respiratory Protection: For operations where dust may be generated, a NIOSH-approved respirator is necessary.[4]
-
Hand Protection: Wear impervious chemical-resistant gloves.[4]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[4]
III. Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in compliance with all federal, state, and local environmental regulations.
-
Containment of Spills: In the event of a spill, ventilate the area.[4] Wearing appropriate PPE, sweep up the solid material, place it in a sealed, properly labeled bag or container, and hold for waste disposal.[4] Avoid generating dust. Prevent the spill from entering sewers or waterways.[4]
-
Waste Collection:
-
Solid Waste: Collect surplus and non-recyclable this compound into a designated, labeled, and sealed container for chemical waste.
-
Contaminated Materials: Any materials used to clean up spills, such as paper towels or absorbent pads, as well as any contaminated PPE, should be placed in a sealed container and disposed of as hazardous waste.
-
-
Storage Pending Disposal: Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The storage area should be clearly marked as a hazardous waste accumulation point.
-
Final Disposal: Dispose of the contents and container through a licensed and approved waste disposal company.[1][3] Do not dispose of this chemical down the drain or in the regular trash. Ensure that the disposal is conducted in accordance with all applicable regulations.
IV. Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-(trifluoromethyl)pyrimidine-5-carboxylic acid. It includes detailed operational and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize risk. The following table summarizes the required Personal Protective Equipment (PPE).
| PPE Category | Required Equipment | Specifications |
| Eye and Face Protection | Safety Goggles or a Full-Face Shield | Must provide protection from splashes, mists, or fumes.[4] A face shield should be used in conjunction with splash goggles for enhanced protection.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or PVC gloves are recommended.[4] Always inspect gloves for damage before use. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | To protect skin and clothing from splashes or spills.[4][6] |
| Respiratory Protection | NIOSH-Approved Respirator | Necessary if ventilation is inadequate or when there is a potential for dust or aerosol formation.[4][7] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is essential for the safe handling of this chemical.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and emergency shower are readily accessible and in good working order.[5][8]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][7]
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear all required PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[9]
-
Prevent the formation of dust and aerosols.[2][9] When weighing or transferring the solid, do so carefully and away from drafts.
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[9]
3. Post-Handling and Decontamination:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[10]
-
Clean all equipment and the work area to prevent cross-contamination.
-
Remove and properly dispose of contaminated PPE. Contaminated clothing should be taken off and washed before reuse.[1]
Handling Workflow Diagram
A logical workflow for safely handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | First Aid and Emergency Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][10] If skin irritation occurs, get medical advice.[10] |
| Inhalation | Move the person to fresh air.[9][10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For a solid spill, carefully sweep up the material and place it into a suitable, closed container for disposal, avoiding dust generation.[2] For a liquid spill, use an inert absorbent material. |
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the chemical and any contaminated materials in a designated and properly labeled hazardous waste container.[10] Do not dispose of it down the drain.[2]
-
Contaminated PPE: Used gloves, aprons, and other disposable protective equipment should be collected in a sealed bag and disposed of as hazardous waste.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. echemi.com [echemi.com]
- 2. angenechemical.com [angenechemical.com]
- 3. This compound, 97% 250 mg | Buy Online [thermofisher.com]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
